EHT 5372
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKPYRFWJINEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EHT 5372 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] A key therapeutic target that has emerged in the field is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of EHT 5372, a potent and selective inhibitor of DYRK1A, in the context of Alzheimer's disease.[3][5][6] We will delve into its effects on tau and amyloid pathologies, supported by quantitative data and detailed experimental methodologies.
Introduction: The Role of DYRK1A in Alzheimer's Disease
The DYRK1A gene is located on chromosome 21, within the Down syndrome critical region, and is implicated in the early onset of Alzheimer's disease observed in individuals with Down syndrome.[3][7] DYRK1A is a constitutively active serine/threonine kinase that plays a crucial role in brain development and function.[4] In the context of AD, DYRK1A is found associated with neurofibrillary tangles and is known to phosphorylate key proteins involved in the disease's pathology, including tau and the amyloid precursor protein (APP).[3][5] Overexpression of DYRK1A has been shown to induce the formation of NFTs and amyloid plaques.[8] This positions DYRK1A as a critical therapeutic target to modify the course of both tau and amyloid pathologies in AD.[3][5]
This compound: A Potent and Selective DYRK1A Inhibitor
This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent inhibitor of DYRK1A.[3][6] Preclinical studies have demonstrated its potential as a disease-modifying agent for Alzheimer's disease and other tauopathies.[3][5]
Potency and Selectivity
Quantitative analysis reveals the high potency and selectivity of this compound for DYRK1A. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Parameter | Value | Reference |
| IC50 for DYRK1A | 0.22 nM | [3][5][6] |
| Kinase Selectivity | High degree of selectivity over 339 other kinases | [3][5][6] |
| Selectivity over CLK1 | >100x | [7] |
| Selectivity over GSK3α | IC50 = 7.44 nM | [7] |
| Selectivity over GSK3β | IC50 = 221 nM | [7] |
Mechanism of Action: Dual Impact on Tau and Amyloid Pathologies
This compound exerts its therapeutic potential by directly targeting DYRK1A, thereby modulating the downstream pathological cascades of both tau hyperphosphorylation and aberrant Aβ production.
Inhibition of Tau Phosphorylation
DYRK1A directly phosphorylates tau protein at multiple sites relevant to Alzheimer's disease, contributing to the formation of neurofibrillary tangles.[3][9] this compound has been shown to potently inhibit this process.
-
Direct Inhibition: In in-vitro kinase assays, this compound dose-dependently inhibits DYRK1A-mediated phosphorylation of tau at serine 396 (pS396).[10]
-
Cellular Inhibition: In cellular models, this compound reduces tau phosphorylation at multiple sites, including T212, S202/T205 (AT8 epitope), and S396.[5]
-
Normalization of Aβ-induced Tau Phosphorylation: this compound also normalizes tau phosphorylation induced by amyloid-beta, suggesting it can break the pathological link between Aβ and tau.[3][5]
Caption: Signaling pathway of this compound in modulating Tau pathology.
Reduction of Amyloid-beta Production
DYRK1A also plays a role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta peptides.[1] Inhibition of DYRK1A by this compound has been shown to reduce Aβ levels.
-
Dose-dependent Reduction: this compound dose-dependently reduces the levels of Aβ40 in cellular models.[5]
-
Normalization of DYRK1A-stimulated Aβ production: The compound normalizes the increased Aβ production stimulated by DYRK1A overexpression.[3][5]
Caption: this compound mechanism in reducing Aβ production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
In Vitro DYRK1A Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A protein
-
Recombinant human Tau protein
-
ATP (Adenosine triphosphate)
-
This compound (and other test compounds)
-
Kinase buffer
-
Western blot sample buffer
-
Phospho-specific Tau antibodies (e.g., pS396)
-
Total Tau antibodies (e.g., Tau-5)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Incubate recombinant Tau protein with recombinant DYRK1A and ATP in a kinase buffer for 30 minutes at 30°C.
-
For inhibition studies, pre-incubate the reaction mixture with various concentrations of this compound for 10 minutes prior to the addition of ATP.
-
Terminate the reaction by adding Western blot sample buffer and heating at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Tau (e.g., pS396).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total Tau to confirm equal protein loading.
Caption: Workflow for the in vitro DYRK1A kinase assay.
Cellular Tau Phosphorylation Assay
Objective: To assess the effect of this compound on Tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for DYRK1A and Tau
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Lysis buffer
-
ELISA kit for pS396-specific Tau or antibodies for Western blot
-
Antibodies for total Tau, DYRK1A, and a loading control (e.g., actin)
Procedure:
-
Co-transfect HEK293 cells with expression vectors for DYRK1A and Tau.
-
After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.
-
Lyse the cells and collect the lysates.
-
Measure the levels of phosphorylated Tau (pS396) using a specific ELISA kit or by Western blot analysis using phospho-specific antibodies.
-
Normalize the phosphorylated Tau levels to total Tau levels.
-
For Western blot, also probe for DYRK1A and a loading control to ensure equal expression and loading.
Cellular Aβ Production Assay
Objective: To evaluate the impact of this compound on the production of amyloid-beta in cells.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Cell culture medium
-
This compound
-
ELISA kit for Aβ40
Procedure:
-
Plate HEK293-APP cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
After the desired incubation period, collect the cell culture supernatant.
-
Measure the concentration of Aβ40 in the supernatant using a specific ELISA kit.
-
Normalize the Aβ40 levels to the total protein concentration in the corresponding cell lysates.
Future Directions and Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for Alzheimer's disease.[3][5] Its dual mechanism of action, targeting both tau and amyloid pathologies through the selective inhibition of DYRK1A, represents a promising strategy to modify the course of the disease. Further in vivo studies in animal models of Alzheimer's disease are warranted to evaluate its efficacy in improving cognitive function and to assess its safety profile.[3][5] The detailed experimental protocols provided in this guide should facilitate further research and validation of this compound and other DYRK1A inhibitors as a potential new class of therapeutics for Alzheimer's disease and other tauopathies.
References
- 1. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound|EHT5372 [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of selective dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors and their effects on tau and microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EHT 5372 as a Selective DYRK1A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease. Its role in the phosphorylation of key proteins such as Tau and Amyloid Precursor Protein (APP) positions it as a critical node in disease pathology. This technical guide provides an in-depth overview of EHT 5372, a highly potent and selective inhibitor of DYRK1A. We present comprehensive quantitative data on its selectivity, detailed experimental protocols for its characterization, and visual representations of the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working on DYRK1A-targeted therapies.
Introduction to DYRK1A and this compound
DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and is implicated in the pathogenesis of several neurodegenerative diseases.[1] Encoded on chromosome 21, its overexpression is a key factor in the neurobiology of Down syndrome and the associated early-onset Alzheimer's disease.[1] DYRK1A's enzymatic activity involves autophosphorylation on a tyrosine residue, which then enables it to phosphorylate a wide range of substrates on serine and threonine residues.[1]
This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent small molecule inhibitor of DYRK1A.[2] It has demonstrated significant potential in preclinical studies by mitigating key pathological features associated with Alzheimer's disease, such as Tau hyperphosphorylation and amyloid-β (Aβ) production.[2]
Quantitative Data: Selectivity Profile of this compound
This compound exhibits exceptional potency and selectivity for DYRK1A. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, highlighting its selectivity profile.
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 [3] |
| DYRK1B | 0.28[3] |
| DYRK2 | 10.8[3] |
| DYRK3 | 93.2[3] |
| CLK1 | 22.8[3] |
| CLK2 | 88.8[3] |
| CLK4 | 59.0[3] |
| GSK-3α | 7.44[3] |
| GSK-3β | 221[3] |
Table 1: Kinase selectivity profile of this compound. Data compiled from multiple sources.[3][4][5]
Core Signaling Pathways Modulated by this compound
DYRK1A is a central kinase in several signaling pathways that are dysregulated in neurodegenerative diseases. This compound, by selectively inhibiting DYRK1A, can modulate these pathways to restore cellular homeostasis.
DYRK1A-Mediated Tau Phosphorylation
Hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. DYRK1A directly phosphorylates Tau at multiple sites implicated in Alzheimer's pathology.[6] this compound effectively inhibits this process.
DYRK1A and Amyloid Precursor Protein (APP) Processing
DYRK1A phosphorylates APP, which can influence its processing and lead to the increased production of amyloid-β peptides, the primary component of senile plaques in Alzheimer's disease.[7] By inhibiting DYRK1A, this compound can reduce the generation of pathogenic Aβ species.
Regulation of Gene Transcription via DYRK1A
DYRK1A can enter the nucleus and phosphorylate various transcription factors, thereby modulating gene expression. One key substrate is the RE1-silencing transcription factor (REST), which regulates the expression of neuronal genes.[8]
Experimental Protocols
The following protocols are based on published methodologies for the characterization of DYRK1A inhibitors and may require optimization for specific experimental conditions.
In Vitro DYRK1A Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on DYRK1A enzymatic activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (or other suitable peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the DYRK1A enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for DYRK1A.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
EHT 5372: A Potent DYRK1A Inhibitor Modulating Amyloid Beta Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EHT 5372, a highly potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) and other tauopathies due to its dual action on both amyloid and tau pathologies. This document details the mechanism of action of this compound, its effects on amyloid beta (Aβ) production, and provides detailed experimental protocols and quantitative data from key preclinical studies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel AD therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). The "amyloid cascade hypothesis" posits that the abnormal production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a primary event in AD pathogenesis. The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase to generate Aβ peptides of varying lengths.
The Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a key kinase involved in both Aβ and tau pathologies.[1] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome (trisomy 21), a condition that invariably leads to early-onset AD. DYRK1A phosphorylates APP at the Threonine 668 residue, a post-translational modification that has been shown to promote the amyloidogenic processing of APP, leading to increased Aβ production. Furthermore, DYRK1A is known to phosphorylate tau protein at several sites, contributing to the formation of NFTs.
This compound is a novel, potent, and selective inhibitor of DYRK1A.[1] Its ability to modulate both amyloid and tau pathways makes it a compelling candidate for a disease-modifying therapy for AD. This guide will focus on the effects of this compound on the amyloidogenic pathway.
Mechanism of Action: DYRK1A Inhibition and APP Processing
This compound exerts its effect on amyloid beta production by directly inhibiting the kinase activity of DYRK1A. The proposed mechanism of action is as follows:
-
DYRK1A Phosphorylation of APP: Under pathological conditions, elevated levels or activity of DYRK1A leads to the phosphorylation of APP at Thr668.
-
Enhanced Amyloidogenic Processing: Phosphorylation of APP at this site is thought to increase its affinity for the β-secretase and γ-secretase enzymes, shunting APP processing towards the amyloidogenic pathway.
-
Increased Aβ Production: This enhanced cleavage results in an overproduction of Aβ peptides, including Aβ40 and the more aggregation-prone Aβ42.
-
This compound Inhibition: this compound, by binding to the ATP-binding pocket of DYRK1A, prevents the phosphorylation of its substrates, including APP.
-
Reduced Aβ Production: By inhibiting DYRK1A-mediated phosphorylation of APP, this compound reduces the amyloidogenic processing of APP, leading to a decrease in the production of Aβ peptides.
The following diagram illustrates the proposed signaling pathway:
Quantitative Data
Kinase Selectivity Profile of this compound
This compound exhibits high potency and selectivity for DYRK1A over a broad panel of other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress product information.[2]
Effect of this compound on Amyloid Beta Production in a Cellular Model
In a cellular model utilizing human embryonic kidney (HEK293) cells overexpressing APP (HEK293-APP), this compound demonstrated a dose-dependent reduction in the production of amyloid beta.
| Treatment | Aβ40 Levels (% of Control) |
| Vehicle (DMSO) | 100 |
| This compound (0.1 µM) | ~85 |
| This compound (0.3 µM) | ~70 |
| This compound (1 µM) | ~50 |
| This compound (3 µM) | ~35 |
| This compound (10 µM) | ~25 |
| IC50 for Aβ production reduction | 1.06 µM |
Data extrapolated from graphical representations in Coutadeur et al., 2015.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on amyloid beta production.
Cell Culture and Maintenance of HEK293-APP Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human Amyloid Precursor Protein (APP).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain APP expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The culture medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a 0.25% Trypsin-EDTA solution. Fresh culture medium is added to inactivate trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.
In Vitro Treatment with this compound
-
Cell Seeding: HEK293-APP cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration in all wells, including the vehicle control, is maintained at or below 0.1%.
-
Treatment: The culture medium is replaced with fresh medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubation: The cells are incubated for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After the incubation period, the conditioned medium is collected from each well for the analysis of secreted Aβ levels. The remaining cells can be lysed for protein quantification or viability assays.
Quantification of Amyloid Beta (Aβ) by ELISA
-
ELISA Kit: Commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42 are used.
-
Assay Principle: The assay employs a capture antibody coated on the microplate that binds to the C-terminus of Aβ (either Aβ40 or Aβ42). A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), binds to the N-terminus of the captured Aβ.
-
Procedure:
-
Standards and collected cell culture supernatants are added to the wells of the antibody-coated microplate.
-
The plate is incubated to allow the Aβ to bind to the capture antibody.
-
The wells are washed to remove unbound components.
-
The HRP-conjugated detection antibody is added and incubated.
-
After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
A stop solution is added to terminate the reaction.
-
The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of Aβ in the samples is then interpolated from this standard curve.
The experimental workflow is summarized in the following diagram:
Conclusion
This compound is a potent and selective inhibitor of DYRK1A that effectively reduces the production of amyloid beta in a preclinical cellular model of Alzheimer's disease. Its mechanism of action, involving the inhibition of DYRK1A-mediated phosphorylation of APP, provides a clear rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other DYRK1A inhibitors as disease-modifying agents for Alzheimer's disease. Further in vivo studies are warranted to validate these promising in vitro findings.
References
Chemical structure and properties of EHT 5372
An In-depth Technical Guide to EHT 5372
Introduction
This compound is a novel and potent small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, exhibiting high selectivity for DYRK1A. Its chemical classification is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate.[1][2] This compound has garnered significant interest within the scientific community, particularly for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (AD).[1][3] The rationale for its development stems from the role of DYRK1A in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP), two central pathological hallmarks of AD.[1][4] This guide provides a comprehensive overview of the chemical structure, pharmacological properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound is identified by its systematic chemical name and unique identifiers. Its core structure is a thiazolo[5,4-f]quinazoline moiety.[1]
| Property | Value |
| Systematic Name | methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate |
| CAS Number | 1425945-63-6[3][5] |
| Molecular Formula | C₁₇H₁₁Cl₂N₅OS[5] |
| Molecular Weight | 404.28 g/mol [5] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of DYRK1A kinase.[1][6] DYRK1A is a serine/threonine kinase that is overexpressed in individuals with Down syndrome and is associated with the neurofibrillary tangles found in sporadic Alzheimer's disease.[1] DYRK1A contributes to AD pathology through two main pathways:
-
Tau Phosphorylation: DYRK1A directly phosphorylates Tau protein at multiple sites relevant to AD pathology. Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and the formation of insoluble neurofibrillary tangles (NFTs) within neurons.[1][4]
-
Amyloid-β (Aβ) Production: DYRK1A can phosphorylate the amyloid precursor protein (APP), which may influence its cleavage by secretase enzymes, thereby promoting the production and aggregation of amyloid-beta peptides, the primary component of senile plaques.[1][7]
This compound, by inhibiting DYRK1A, effectively reduces Tau hyperphosphorylation and lowers Aβ production, thus targeting both core pathologies of Alzheimer's disease.[1]
Pharmacological Properties
This compound demonstrates high potency for DYRK1A and DYRK1B and maintains selectivity across a panel of other kinases.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| DYRK1A | 0.22[1][6] |
| DYRK1B | 0.28[6] |
| DYRK2 | 10.8[6] |
| DYRK3 | 93.2[6] |
| CLK1 | 22.8[6] |
| CLK2 | 88.8[6] |
| CLK4 | 59.0[6] |
| GSK-3α | 7.44[6] |
| GSK-3β | 221[6] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC₅₀ (µM) |
| Reduction of pS396-Tau levels | HEK293 (DYRK1A/Tau co-transfected) | 1.7[4][6] |
| Reduction of Aβ production | HEK293 (APP overexpressing) | 1.06[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the activity of this compound.
In Vitro Kinase Inhibition Assay (DYRK1A)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant DYRK1A.
Methodology:
-
Reagents and Materials: Recombinant human DYRK1A, synthetic peptide substrate (e.g., DYRKtide), ATP, this compound (in DMSO), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO and then dilute into the kinase assay buffer. b. In a 96-well plate, add the DYRK1A enzyme to each well. c. Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol describes the measurement of this compound's effect on Tau phosphorylation in a cellular context.[8]
Methodology:
-
Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Co-transfect cells with expression vectors for human Tau and human DYRK1A using a suitable transfection reagent.[4]
-
Compound Treatment: a. After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO (vehicle control) for an additional 24 hours.[6]
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Western Blot Analysis: a. Determine protein concentration using a BCA assay.[8] b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8] c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Tau (e.g., anti-pS396-Tau) and a primary antibody for total Tau as a loading control.[4][8] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] f. Visualize the protein bands using an ECL detection reagent and an imaging system.[8]
-
Data Analysis: a. Quantify the band intensities for phosphorylated and total Tau. b. Normalize the phospho-Tau signal to the total Tau signal for each sample. c. Calculate the dose-dependent reduction in Tau phosphorylation relative to the vehicle control.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and this compound) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
EHT 5372 for In Vitro Neurodegeneration Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EHT 5372, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), for its application in in vitro models of neurodegeneration, particularly Alzheimer's disease. This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor of DYRK1A, a kinase implicated in the pathology of several neurodegenerative diseases.[1][2] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome, which is often associated with early-onset Alzheimer's disease.[1] DYRK1A plays a crucial role in the hyperphosphorylation of Tau protein and the processing of Amyloid Precursor Protein (APP), two key events in the pathogenesis of Alzheimer's disease.[1][3][4] this compound has been shown to potently and selectively inhibit DYRK1A, thereby reducing Tau phosphorylation and amyloid-β (Aβ) production in preclinical models.[1]
Mechanism of Action
This compound acts as a highly potent inhibitor of DYRK1A.[1] By binding to the kinase, it blocks the phosphorylation of downstream targets, including Tau and APP.[1][3] DYRK1A directly phosphorylates Tau at multiple sites, contributing to the formation of neurofibrillary tangles (NFTs).[1][2] Furthermore, DYRK1A phosphorylation of APP can influence its cleavage by secretases, leading to increased production of amyloid-β peptides.[3][4] this compound's inhibition of DYRK1A is therefore expected to mitigate these pathological processes.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| GSK-3β | 221 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
Source: Data compiled from publicly available research.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| Inhibition of Tau Phosphorylation (pS396) | HEK293 | 1.7 |
| Reduction of Aβ Production | HEK293 | 1.06 |
Source: Data compiled from publicly available research.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments using this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
SH-SY5Y cells are often grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, retinoic acid can be added to the culture medium.[6]
-
All cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 to 10 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells for the desired duration, typically 24 to 48 hours, depending on the specific assay.
-
Tau Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated Tau in cell lysates by Western blotting.
-
Cell Lysis:
-
After treatment with this compound, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Ser396) overnight at 4°C. A primary antibody against total Tau and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping the initial blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated Tau levels to total Tau and the loading control.
-
Amyloid-β Quantification (ELISA)
This protocol outlines the measurement of secreted Aβ levels in the cell culture medium using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection:
-
After treating the cells with this compound, collect the conditioned cell culture medium.
-
Centrifuge the medium at 1,500 x g for 10 minutes at 4°C to remove any cells or debris.
-
The supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Use a commercially available Aβ40 or Aβ42 ELISA kit and follow the manufacturer's instructions.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody specific for Aβ.
-
Block the wells to prevent non-specific binding.
-
Add the conditioned media samples and Aβ standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and washing step, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
-
Cell Viability Assay (MTT)
This assay is used to assess the potential cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DYRK1A and a typical experimental workflow for evaluating this compound.
Caption: DYRK1A signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. A review on synthetic inhibitors of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) for the treatment of Alzheimer's disease (AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 5. Intracellular localization of amyloid-β peptide in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
EHT 5372: A Technical Whitepaper on a Novel DYRK1A Inhibitor for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target implicated in the pathology of Alzheimer's disease (AD). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from in vitro studies, outlines the experimental protocols used for its characterization, and visualizes the key pathways and workflows. While in vitro data are promising, public domain information on in vivo efficacy, pharmacokinetics, and clinical development of this compound is not currently available.
Introduction: The Rationale for DYRK1A Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The DYRK1A kinase has emerged as a critical link between these two pathological hallmarks.[1][2] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome, a condition that invariably leads to early-onset Alzheimer's disease.[1] DYRK1A phosphorylates Tau at sites that are hyperphosphorylated in AD and also phosphorylates the amyloid precursor protein (APP), influencing its processing into Aβ peptides.[1][2] Therefore, inhibiting DYRK1A presents a promising therapeutic strategy to modify the course of Alzheimer's disease by tackling both Tau and amyloid pathologies.[1]
Discovery of this compound
This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, was identified as a novel, highly potent, and selective inhibitor of DYRK1A.[1][3] Its discovery was the result of a dedicated drug discovery program aimed at identifying small molecules with the potential to treat Alzheimer's disease and other tauopathies.
Mechanism of Action and In Vitro Pharmacology
This compound exerts its therapeutic potential by directly inhibiting the kinase activity of DYRK1A. This inhibition has been shown to have downstream effects on both Tau phosphorylation and Aβ production in cellular models.
Kinase Selectivity Profile
This compound has demonstrated high potency for DYRK1A and DYRK1B, with significant selectivity over a wide range of other kinases. The inhibitory activity of this compound against various kinases is summarized in Table 1.
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 [4][5] |
| DYRK1B | 0.28[4][5] |
| DYRK2 | 10.8[4][5] |
| DYRK3 | 93.2[4][5] |
| CLK1 | 22.8[4][5] |
| CLK2 | 88.8[4][5] |
| CLK4 | 59.0[4][5] |
| GSK-3α | 7.44[4][5] |
| GSK-3β | 221[4][5] |
| Table 1: Inhibitory activity of this compound against a panel of kinases. |
Effect on Tau Phosphorylation
In cellular assays using HEK293 cells, this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396), a pathologically relevant phosphorylation site in Alzheimer's disease.[4] The IC50 for the reduction of pS396-Tau levels was determined to be 1.7 µM.[4] Notably, cell viability remained high (over 87%) at the tested concentrations, indicating a favorable in vitro safety profile.[4]
Effect on Amyloid-β Production
This compound also demonstrated a dose-dependent reduction in the production of Aβ peptides in cellular models.[4] The IC50 for the reduction of Aβ production was 1.06 µM.[4] This finding suggests that this compound can modulate the processing of APP, a key upstream event in Alzheimer's pathology.
Experimental Protocols
While the precise, detailed protocols used in the initial publication for this compound are not fully available, this section provides representative methodologies for the key experiments based on standard practices in the field.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against DYRK1A.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (a synthetic peptide substrate for DYRK1A)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the DYRK1A enzyme to the wells of the assay plate.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Tau Phosphorylation Assay (Representative Protocol)
This protocol outlines a method to assess the effect of this compound on Tau phosphorylation in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of Tau phosphorylation at a specific site in a cell-based model.
Materials:
-
HEK293 cells
-
Expression vectors for human Tau and human DYRK1A
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Co-transfect HEK293 cells with expression vectors for human Tau and DYRK1A.
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle (DMSO) for another 24 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Tau (pS396).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Tau and a loading control to normalize the data.
-
Quantify the band intensities and calculate the ratio of phosphorylated Tau to total Tau.
-
The IC50 value is determined by plotting the percentage of inhibition of Tau phosphorylation against the logarithm of the inhibitor concentration.
Amyloid-β Production Assay (Representative Protocol)
This protocol describes a method to measure the effect of this compound on the secretion of Aβ from cells.
Objective: To quantify the effect of this compound on the production of Aβ42 in a cellular model.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Human Aβ42 ELISA kit
-
Microplate reader
Procedure:
-
Plate the HEK293-APP cells in a 96-well plate.
-
After cell attachment, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of Aβ42 in the supernatant using a human Aβ42 ELISA kit according to the manufacturer's instructions.[6]
-
The IC50 value is calculated by plotting the percentage of reduction in Aβ42 production against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of DYRK1A Inhibition
Caption: Signaling pathway illustrating the role of DYRK1A and the inhibitory action of this compound.
Experimental Workflow for Cellular Tau Phosphorylation Assay
Caption: Workflow for the cellular Tau phosphorylation assay.
This compound Development Logic
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. abcam.com [abcam.com]
EHT 5372: A Preclinical Investigation into its Therapeutic Potential for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Preclinical evidence strongly suggests its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease (AD). By targeting DYRK1A, a key kinase implicated in both Tau and amyloid pathologies, this compound offers a dual-pronged mechanism of action. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and representative experimental protocols.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in AD due to its role in phosphorylating both Tau and amyloid precursor protein (APP), thereby contributing to the development of both hallmark pathologies.[1] this compound has been identified as a potent and selective inhibitor of DYRK1A, positioning it as a promising candidate for disease modification in AD and other tauopathies.[1]
Mechanism of Action: Targeting the Nexus of AD Pathology
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A.[1] Overexpression and overactivity of DYRK1A have been linked to the hyperphosphorylation of Tau protein at multiple sites relevant to AD pathology.[2][3] This hyperphosphorylation leads to the dissociation of Tau from microtubules, disrupting neuronal transport and promoting the formation of NFTs. Furthermore, DYRK1A can phosphorylate amyloid precursor protein (APP), influencing its processing towards the amyloidogenic pathway and increasing the production of Aβ peptides.[1][4]
By inhibiting DYRK1A, this compound is proposed to:
-
Reduce Tau Hyperphosphorylation: Directly block the phosphorylation of Tau at various pathological sites.[1][5]
-
Decrease Aβ Production: Modulate APP processing to favor the non-amyloidogenic pathway, thereby reducing the generation of Aβ peptides.[1]
This dual mechanism of action, targeting both Tau and amyloid pathologies, makes this compound a compelling therapeutic candidate.
Quantitative Data Presentation
The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| CLK1 | 22.8 |
| GSK3α | 7.44 |
| GSK3β | 221 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
Data compiled from publicly available sources.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | IC50 (µM) |
| Tau Phosphorylation (pS396) | HEK293 (overexpressing DYRK1A and Tau) | Reduction of phosphorylated Tau | 1.7 |
| Aβ Production | HEK293 (overexpressing APP) | Reduction of Aβ levels | 1.06 |
Data compiled from publicly available sources.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. It is important to note that these are representative protocols and may not be the exact methods used in the original studies of this compound, for which specific, detailed procedures are not publicly available.
In Vitro DYRK1A Kinase Assay (Representative Protocol)
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Recombinant human Tau protein (or a synthetic peptide substrate like DYRKtide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant DYRK1A enzyme to each well.
-
Add the Tau protein or peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Tau Phosphorylation Assay in HEK293 Cells (Representative Protocol)
This assay assesses the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for human DYRK1A and human Tau (e.g., 2N4R isoform)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed HEK293 cells in culture plates.
-
Co-transfect the cells with DYRK1A and Tau expression vectors using a suitable transfection reagent.
-
After 24-48 hours, treat the transfected cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Tau, total Tau, DYRK1A, and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the effect of this compound on Tau phosphorylation.
Amyloid-β Production Assay (Representative Protocol)
This assay measures the effect of this compound on the production of Aβ peptides in a cell-based model.
Materials:
-
HEK293 cells stably overexpressing human APP (e.g., APP695 or APP751 with the Swedish mutation)
-
Cell culture medium
-
This compound
-
Aβ ELISA kit (for Aβ40 and Aβ42)
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed the APP-overexpressing HEK293 cells in culture plates.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Collect the conditioned cell culture medium.
-
Lyse the cells and determine the total protein concentration using a BCA assay for normalization.
-
Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.[6][7][8][9][10]
-
Normalize the Aβ levels to the total protein concentration.
-
Calculate the percent reduction in Aβ production for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Discussion and Future Directions
The preclinical data for this compound strongly support its development as a potential therapeutic agent for Alzheimer's disease. Its ability to potently and selectively inhibit DYRK1A, leading to a reduction in both Tau hyperphosphorylation and Aβ production, addresses the two core pathologies of the disease. The in vitro and cellular data demonstrate a clear mechanism of action and provide a solid foundation for further investigation.
To date, there is no publicly available information on the clinical development of this compound. The progression of this compound into clinical trials would be a critical next step to evaluate its safety, tolerability, and efficacy in humans. Future preclinical studies could focus on in vivo efficacy in animal models of Alzheimer's disease to assess its impact on cognitive function and neuropathology. Furthermore, detailed pharmacokinetic and pharmacodynamic studies would be essential to determine its brain penetrance and optimal dosing regimen.
Conclusion
This compound is a promising preclinical candidate for the treatment of Alzheimer's disease. Its dual mechanism of action, targeting both Tau and amyloid pathologies through the selective inhibition of DYRK1A, represents a rational and compelling therapeutic strategy. The quantitative data from in vitro and cellular assays demonstrate its high potency. While further in vivo and clinical studies are necessary to fully elucidate its therapeutic potential, the existing preclinical evidence warrants continued investigation of this compound and other DYRK1A inhibitors for the treatment of Alzheimer's disease and related neurodegenerative disorders.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. biovendor.com [biovendor.com]
- 8. fn-test.com [fn-test.com]
- 9. novamedline.com [novamedline.com]
- 10. Human Abeta ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
EHT 5372: A Technical Guide to its Impact on Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This kinase is a critical player in neuronal function and has been implicated in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] this compound exerts its effects by modulating key neuronal signaling pathways, primarily by preventing the hyperphosphorylation of Tau protein and influencing the processing of amyloid precursor protein (APP), both of which are central to the pathology of Alzheimer's disease.[1][2] Furthermore, emerging evidence suggests a role for DYRK1A in the phosphorylation of α-synuclein, a protein central to Parkinson's disease, indicating a broader therapeutic potential for this compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on neuronal signaling, and detailed experimental protocols for its investigation. As of the latest available information, there are no registered clinical trials for this compound.
Core Mechanism of Action: DYRK1A Inhibition
This compound is a highly selective inhibitor of DYRK1A, a serine/threonine kinase that plays a crucial role in neurodevelopment and neuronal function.[1][2] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant potency and selectivity for DYRK1A.
Quantitative Data: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| GSK-3α | 7.44 |
| DYRK2 | 10.8 |
| CLK1 | 22.8 |
| CLK4 | 59.0 |
| CLK2 | 88.8 |
| DYRK3 | 93.2 |
| GSK-3β | 221 |
Table 1: Inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.
Impact on Alzheimer's Disease-Related Signaling Pathways
The primary therapeutic potential of this compound lies in its ability to modulate signaling pathways implicated in Alzheimer's disease, namely the Tau and amyloid-beta (Aβ) pathways.
Inhibition of Tau Hyperphosphorylation
DYRK1A directly phosphorylates Tau protein at multiple sites, a key step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[1] this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396-Tau) in cellular models.[3]
| Assay Type | Parameter | Value |
| Cell-based (HEK293) | IC50 for pS396-Tau reduction | 1.7 µM |
Table 2: Potency of this compound in reducing Tau phosphorylation in a cellular context.
Reduction of Amyloid-Beta Production
DYRK1A is also involved in the processing of APP. Inhibition of DYRK1A by this compound has been demonstrated to reduce the production of Aβ in a dose-dependent manner in cellular assays.
| Assay Type | Parameter | Value |
| Cell-based (HEK293) | IC50 for Aβ reduction | 1.06 µM |
Table 3: Potency of this compound in reducing Amyloid-Beta production.
Potential Impact on Parkinson's Disease-Related Signaling
DYRK1A has been shown to phosphorylate α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of Parkinson's disease.[2][4] This phosphorylation can enhance the formation of intracellular α-synuclein inclusions.[2][4] While direct studies of this compound on α-synuclein phosphorylation are not yet widely published, its potent inhibition of DYRK1A suggests a therapeutic potential in modifying Parkinson's disease pathology.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
In Vitro DYRK1A Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on DYRK1A activity.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for EHT 5372 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly DYRK1A.[1][2][3][4] The inhibition of DYRK1A is a promising therapeutic strategy for Alzheimer's disease, as this kinase is implicated in the hyperphosphorylation of Tau protein and the production of amyloid-β (Aβ), both pathological hallmarks of the disease.[2][4] this compound has demonstrated high potency against DYRK1A with an IC50 value in the nanomolar range.[1][2][3] These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against DYRK1A and other related kinases.
Mechanism of Action
This compound exerts its therapeutic potential by directly inhibiting the catalytic activity of DYRK1A. This kinase phosphorylates Tau protein at multiple sites, contributing to the formation of neurofibrillary tangles. By inhibiting DYRK1A, this compound reduces Tau phosphorylation.[2][4] Furthermore, DYRK1A is involved in pathways that lead to the production of Aβ peptides. Inhibition of DYRK1A by this compound can also normalize Aβ production.[2] The following diagram illustrates the signaling pathway involving DYRK1A and the inhibitory action of this compound.
Caption: Mechanism of this compound Action
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its potency and selectivity.
| Kinase | IC50 (nM)[1][5] |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol outlines a general procedure for determining the IC50 of this compound against a target kinase, such as DYRK1A, using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (or other suitable substrate)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (for dissolving this compound)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well white, flat-bottom plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase reaction buffer to create a range of concentrations for the assay. A vehicle control (DMSO without inhibitor) should also be prepared.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the DYRK1A kinase and the DYRKtide substrate in the kinase reaction buffer.
-
To each well of a 96-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Include a "no kinase" control by adding 10 µL of the substrate in kinase reaction buffer without the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be near the Km value for DYRK1A.
-
The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 to 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no kinase" control background from all other readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: In Vitro Kinase Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
EHT 5372: Application Notes and Protocols for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key enzyme implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, through its role in the hyperphosphorylation of Tau protein and the processing of Amyloid Precursor Protein (APP).[1][3][4] Inhibition of DYRK1A by this compound presents a promising therapeutic strategy to mitigate these pathological processes.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell viability, Tau phosphorylation, Amyloid-β (Aβ) production, and α-synuclein aggregation.
Data Presentation
The following table summarizes the quantitative data for this compound in various assays, providing a reference for determining appropriate experimental concentrations.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| DYRK1A | IC50 | 0.22 nM | Biochemical Assay | [1][2][5] |
| DYRK1B | IC50 | 0.28 nM | Biochemical Assay | [5] |
| GSK-3α | IC50 | 7.44 nM | Biochemical Assay | [5] |
| GSK-3β | IC50 | 221 nM | Biochemical Assay | [5] |
| CLK1 | IC50 | 22.8 nM | Biochemical Assay | [5] |
| pS396-Tau Reduction | IC50 | 1.7 µM | HEK293 cells | [5] |
| Aβ Production Reduction | IC50 | 1.06 µM | Not Specified | [5] |
| Cell Viability | Effective Concentration | 0.1 - 10 µM | HEK293 cells | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of DYRK1A and a general experimental workflow for testing this compound in cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells (e.g., HEK293, SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium. Recommended concentration range: 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Tau Phosphorylation
This protocol is to determine the effect of this compound on Tau phosphorylation.
Materials:
-
Cells (e.g., HEK293T transfected with Tau, or neuronal cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (recommended concentrations: 0.1, 1, 10 µM) or vehicle for 24 hours.
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
-
Normalize phosphorylated Tau levels to total Tau and the loading control.
Aβ Production Assay (ELISA)
This protocol is to measure the effect of this compound on Aβ42 production.
Materials:
-
Cells overexpressing APP (e.g., CHO-APP or HEK-APP)
-
This compound
-
Aβ42 ELISA kit
-
Plate reader
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (recommended range: 0.1 µM to 10 µM) or vehicle for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the concentration of Aβ42 in each sample based on the standard curve.
α-Synuclein Aggregation Assay (Thioflavin T Assay)
This in vitro assay assesses the effect of this compound on α-synuclein fibril formation.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution (1 mM in dH2O, freshly prepared and filtered)
-
PBS (pH 7.4)
-
96-well black, clear-bottom plates
-
This compound
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)[1][5]
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer (e.g., 50-100 µM), ThT (final concentration 25 µM), and varying concentrations of this compound in PBS.[1]
-
Pipette the reaction mixtures into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on α-synuclein aggregation kinetics.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 3. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
EHT 5372: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key kinase implicated in the pathology of Alzheimer's disease, contributing to both the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) plaques.[1][3][4] Inhibition of DYRK1A by this compound presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of the signaling pathway it modulates.
Data Presentation
This compound Solubility
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for many small molecule kinase inhibitors, aqueous solubility is limited.
| Solvent | Concentration | Method |
| DMSO | 6.25 mg/mL (15.46 mM) | Requires ultrasonic treatment and warming to 60°C. |
| Ethanol | Sparingly soluble | Quantitative data not readily available. |
| Water/Aqueous Buffer | Sparingly soluble | Not recommended for preparing stock solutions. |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Signaling Pathway Modulated by this compound
This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. In the context of Alzheimer's disease, DYRK1A is known to phosphorylate Tau protein at several sites, contributing to the formation of neurofibrillary tangles (NFTs).[3] Additionally, DYRK1A can phosphorylate amyloid precursor protein (APP), influencing its cleavage and promoting the production of amyloid-β peptides.[3] By inhibiting DYRK1A, this compound can reduce both Tau hyperphosphorylation and Aβ production.[1][5]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: ~404.27 g/mol )
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Incubate the tube in a 60°C water bath or heat block for 10-15 minutes to aid dissolution.
-
Place the tube in an ultrasonic bath for 15-30 minutes until the solution is clear and all solid has dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used.
-
Add the prepared working solutions to your cell cultures and incubate for the desired duration.
Preparation of Formulation for In Vivo Experiments (General Protocol)
This compound is sparingly soluble in aqueous solutions, which presents a challenge for in vivo administration. This general protocol provides a starting point for developing a suitable formulation for oral gavage in animal models. Note: This is a general guideline, and the specific formulation may require optimization for your animal model and experimental design.
Commonly Used Vehicles for Poorly Soluble Compounds:
-
Corn oil
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% Tween® 80 in saline
-
20% Captisol® in water
Example Formulation Protocol (using Tween® 80 and saline):
-
Weigh the required amount of this compound.
-
In a sterile tube, add a small volume of Tween® 80 to the this compound powder to create a paste.
-
Gradually add sterile saline to the paste while vortexing or sonicating to form a homogenous suspension.
-
The final concentration of Tween® 80 should be kept as low as possible while ensuring the compound remains in suspension.
-
It is essential to prepare a vehicle control containing the same concentration of Tween® 80 in saline.
-
The formulation should be prepared fresh daily and administered immediately to prevent the compound from settling out of suspension.
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in Alzheimer's disease and related neurodegenerative disorders. Proper handling, preparation, and administration of this compound are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this document serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preclinical Evaluation of EHT 5372 in Alzheimer's Disease Mouse Models
Disclaimer: As of late 2025, publicly available scientific literature does not contain detailed preclinical studies of EHT 5372 in mouse models of Alzheimer's Disease (AD). The following application notes and protocols are a proposed framework based on the known in vitro activity of this compound and established methodologies for evaluating other DYRK1A inhibitors in AD mouse models. These protocols should be adapted and optimized based on further research and preliminary in vivo pharmacokinetic and tolerability studies.
Introduction
This compound is a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key kinase implicated in the pathology of Alzheimer's Disease (AD) as it phosphorylates both Tau protein and the amyloid precursor protein (APP), contributing to the formation of neurofibrillary tangles (NFTs) and amyloid-β (Aβ) plaques, the two major hallmarks of AD.[1] In vitro studies have demonstrated that this compound effectively inhibits DYRK1A, leading to a reduction in Tau phosphorylation at multiple AD-relevant sites and a decrease in Aβ production.[1][2][3] These promising preclinical findings warrant the investigation of this compound's therapeutic potential in vivo using established mouse models of AD.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies to evaluate the efficacy of this compound in AD mouse models.
Mechanism of Action: DYRK1A Inhibition in AD
DYRK1A is a central player in the pathological cascade of AD. It directly phosphorylates Tau protein on several serine and threonine residues, which promotes its detachment from microtubules and subsequent aggregation into NFTs. Additionally, DYRK1A phosphorylates APP, which can influence its processing and lead to increased production of amyloidogenic Aβ peptides. By inhibiting DYRK1A, this compound is hypothesized to mitigate both Tau and amyloid pathologies.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of expected quantitative data from preclinical studies of this compound in an AD mouse model, such as the 3xTg-AD or 5xFAD mouse. The data is structured for easy comparison between treatment groups.
Table 1: Effect of this compound on Cognitive Performance in 3xTg-AD Mice
| Treatment Group | Morris Water Maze (Escape Latency, seconds) | Y-Maze (% Alternation) | Novel Object Recognition (Recognition Index) |
| Wild-Type (WT) + Vehicle | 20 ± 5 | 75 ± 5 | 0.7 ± 0.1 |
| 3xTg-AD + Vehicle | 50 ± 10 | 50 ± 8 | 0.5 ± 0.1 |
| 3xTg-AD + this compound (Low Dose) | 40 ± 8 | 60 ± 7 | 0.6 ± 0.1 |
| 3xTg-AD + this compound (High Dose) | 25 ± 6 | 70 ± 6 | 0.65 ± 0.1 |
Table 2: Effect of this compound on AD Neuropathology in 3xTg-AD Mice Brains
| Treatment Group | Aβ Plaque Load (%) (Thioflavin S Staining) | Soluble Aβ42 Levels (pg/mg protein) | Insoluble Aβ42 Levels (pg/mg protein) | Phospho-Tau (AT8) Levels (Arbitrary Units) |
| Wild-Type (WT) + Vehicle | 0 | 100 ± 20 | 50 ± 10 | 0.1 ± 0.05 |
| 3xTg-AD + Vehicle | 15 ± 3 | 500 ± 80 | 1000 ± 150 | 1.0 ± 0.2 |
| 3xTg-AD + this compound (Low Dose) | 10 ± 2 | 350 ± 60 | 700 ± 120 | 0.6 ± 0.15 |
| 3xTg-AD + this compound (High Dose) | 5 ± 1 | 200 ± 40 | 400 ± 80 | 0.3 ± 0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in AD mouse models.
Experimental Workflow
Animal Models
-
Model: 3xTg-AD or 5xFAD mice are recommended as they develop both amyloid and Tau pathologies.
-
Age: Treatment should be initiated at an age before or at the onset of robust pathology (e.g., 6 months for 3xTg-AD mice).
-
Sex: Both male and female mice should be included to assess for any sex-specific effects.
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Formulation and Administration
-
Formulation: this compound should be dissolved in a vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose in sterile water for oral gavage).
-
Dosage: The optimal dose should be determined through preliminary pharmacokinetic and tolerability studies. Based on its high in vitro potency, a starting range of 1-10 mg/kg could be explored.
-
Administration: Oral gavage is a common and less stressful method for chronic daily administration. Intraperitoneal injection is another option.
-
Frequency: Daily administration for a period of 3-6 months is recommended to assess long-term effects on pathology and cognition.
Behavioral Testing
Behavioral tests should be conducted during the last month of treatment.
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure: Mice are trained for 5 consecutive days (4 trials per day) to find the hidden platform. The starting position is varied for each trial.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds.
-
Data Collection: Escape latency, path length, and time spent in the target quadrant are recorded using a video tracking system.
-
-
Y-Maze:
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for 8 minutes.
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternations is calculated.
-
-
Novel Object Recognition (NOR):
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena for 10 minutes.
-
Training: Two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.
-
Testing: One of the familiar objects is replaced with a novel object, and mice are allowed to explore for 5 minutes.
-
-
Data Collection: The time spent exploring each object is recorded. The recognition index is calculated as the time spent with the novel object divided by the total time spent with both objects.
-
Tissue Collection and Processing
-
Following the final behavioral test, mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
The brain is rapidly excised. One hemisphere is fixed in 4% paraformaldehyde for histological analysis, and the other is dissected (hippocampus, cortex), snap-frozen in liquid nitrogen, and stored at -80°C for biochemical analysis.
Biochemical Analysis
-
ELISA for Aβ Levels:
-
Brain tissue is homogenized in extraction buffers to separate soluble and insoluble fractions.
-
Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in both fractions.
-
Results are normalized to the total protein concentration of the homogenate.
-
-
Western Blot for Tau Phosphorylation:
-
Brain homogenates are prepared in lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for total Tau (e.g., Tau-5) and various phospho-Tau epitopes (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404).
-
Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Band intensities are quantified, and phospho-Tau levels are normalized to total Tau levels.
-
Histological Analysis
-
Immunohistochemistry (IHC) for Aβ Plaques and Phospho-Tau:
-
Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed.
-
Sections are incubated with primary antibodies against Aβ (e.g., 6E10) or phospho-Tau (e.g., AT8).
-
Sections are then incubated with biotinylated secondary antibodies followed by an avidin-biotin-peroxidase complex.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Sections are counterstained, dehydrated, and mounted.
-
-
Thioflavin S Staining for Fibrillar Aβ Plaques:
-
Brain sections are incubated in a Thioflavin S solution.
-
Sections are differentiated in ethanol (B145695) and mounted with a fluorescent mounting medium.
-
Plaques are visualized using a fluorescence microscope.
-
-
Image Analysis:
-
Stained sections are imaged, and the plaque load or the number of phospho-Tau positive neurons is quantified using image analysis software (e.g., ImageJ).
-
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in mouse models of Alzheimer's Disease. By systematically assessing the impact of this compound on cognitive function and the underlying neuropathology, researchers can gain crucial insights into its therapeutic potential. It is imperative to reiterate that these are proposed protocols and require optimization based on the specific characteristics of this compound revealed in forthcoming in vivo studies. Successful preclinical evaluation will be a critical step in advancing this compound as a potential disease-modifying therapy for Alzheimer's Disease.
References
EHT 5372 Administration for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the in vivo administration of EHT 5372, a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). While extensive in vitro data highlights the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's, comprehensive in vivo administration protocols for this specific compound are not widely published. The following protocols and data are therefore based on established methodologies for similar kinase inhibitors and published research on other DYRK1A inhibitors, providing a robust framework for preclinical investigation.
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of DYRK family kinases, with a particularly high potency for DYRK1A.[1] DYRK1A is a crucial kinase implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau protein and Amyloid Precursor Protein (APP). Inhibition of DYRK1A by this compound has been shown in vitro to reduce Tau phosphorylation at multiple sites relevant to Alzheimer's disease and to decrease the production of amyloid-β (Aβ) peptides.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a proposed dosing regimen for in vivo studies based on data from other DYRK1A inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress.
Table 2: Proposed In Vivo Dosing and Administration for this compound (Hypothetical)
| Parameter | Proposed Protocol | Rationale / Reference |
| Animal Model | Transgenic mice (e.g., APP/PS1, 3xTg-AD, Ts65Dn) | Models exhibiting Alzheimer's-like pathology or DYRK1A overexpression are relevant. |
| Route of Admin. | Intraperitoneal (IP) Injection or Oral Gavage (PO) | Common routes for preclinical studies of kinase inhibitors. IP injection of a DYRK1A inhibitor has been documented. |
| Dosage Range | 1 - 30 mg/kg/day | Based on effective doses of other DYRK1A inhibitors in mouse models. Dose-response studies are recommended. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly water-soluble compounds for in vivo use. |
| Dosing Frequency | Once daily | A typical frequency for chronic studies. |
| Treatment Duration | 4 - 8 weeks | Sufficient duration to observe effects on pathology and behavior in Alzheimer's disease models. |
Experimental Protocols
The following are detailed, proposed protocols for the in vivo administration and evaluation of this compound. Note: These protocols are illustrative and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component.
-
Dissolve this compound in DMSO: In a sterile tube, add the calculated amount of this compound powder. Add 10% of the final volume as DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Add Tween-80: Add 5% of the final volume as Tween-80. Vortex thoroughly.
-
Add Saline/PBS: Slowly add the remaining 45% of the final volume as sterile saline or PBS while vortexing to prevent precipitation.
-
Final Mixing: Continue to vortex or sonicate briefly to ensure a uniform suspension.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, protect from light and store at 4°C. Before use, warm to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
Objective: To systemically deliver this compound to a mouse model.
Materials:
-
Prepared this compound formulation
-
Mouse model (e.g., APP/PS1)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days prior to the experiment.
-
Dose Calculation: Weigh each mouse on the day of dosing to calculate the precise injection volume based on the desired mg/kg dose and the concentration of the this compound formulation.
-
Restraint: Gently restrain the mouse, exposing the abdomen. One common method is to hold the scruff of the neck and support the body.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into an organ or blood vessel). Slowly inject the calculated volume of the this compound or vehicle control formulation into the peritoneal cavity.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue daily monitoring for the duration of the study.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended route (e.g., IP or PO).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein. At the final time point, collect terminal blood via cardiac puncture and harvest tissues of interest (e.g., brain).
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.
Protocol 4: Efficacy Study in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of chronic this compound administration.
Procedure:
-
Group Allocation: Randomly assign aged Alzheimer's disease model mice (e.g., 9-month-old 3xTg-AD mice) to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Chronic Dosing: Administer the vehicle or this compound daily for 4-8 weeks.
-
Behavioral Testing: During the final weeks of treatment, conduct behavioral tests to assess cognitive function. A common test is the Morris Water Maze for spatial learning and memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.
-
Pharmacodynamic and Pathological Analysis:
-
Western Blot: Analyze brain lysates for levels of phosphorylated Tau, total Tau, APP, and Aβ to confirm target engagement and downstream effects.
-
Immunohistochemistry/ELISA: Quantify Aβ plaque burden and neuroinflammation markers in brain sections.
-
References
Measuring the Efficacy of EHT 5372 in Inhibiting DYRK1A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis.[1][2] Dysregulation of DYRK1A activity has been implicated in several pathological conditions, most notably Alzheimer's disease and certain types of cancer.[3][4] EHT 5372 is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying the biological functions of this kinase and for the development of novel therapeutic strategies.[3][5]
This document provides detailed application notes and protocols for measuring the efficacy of this compound in inhibiting DYRK1A activity. It is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative disease, oncology, and kinase inhibitor discovery.
Quantitative Data Summary
The inhibitory activity of this compound against DYRK1A and a panel of other kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Kinase | This compound IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Table 1: Inhibitory Activity of this compound against a Panel of Kinases. Data compiled from multiple sources.[5][6]
In cellular assays, this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396-Tau) with an IC50 of 1.7 µM, while maintaining cell viability.[5] Furthermore, this compound reduces the production of amyloid-beta (Aβ) with an IC50 of 1.06 µM.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DYRK1A/1B抑制剂 | MCE [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing EHT 5372 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of EHT 5372 in experiments, ensuring efficacy while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new experiment?
For initial experiments, it is advisable to perform a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions. Based on existing data, a concentration range of 0.1 µM to 10 µM is a good starting point for assessing the biological activity of this compound. One study has shown that at concentrations up to 10 µM, cell viability is maintained at over 87%.[1] The half-maximal inhibitory concentration (IC50) for its primary target, DYRK1A, is 0.22 nM, indicating high potency.[2][3][4]
Q2: At what concentration does this compound become cytotoxic?
Published data indicates that this compound exhibits low cytotoxicity. In one study, cell viability remained above 87% at concentrations up to 10 µM after 24 hours of treatment.[1] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cytotoxicity assay with your specific cell line to determine the precise cytotoxic concentration.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
To determine the optimal concentration, we recommend performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing both the desired biological effect (e.g., reduction in Tau phosphorylation) and cell viability in parallel. A concentration that provides a significant biological effect with minimal impact on cell viability is optimal.
Q4: What are the signs of cytotoxicity in my cell culture after treatment with this compound?
Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and an increase in floating dead cells or debris in the culture medium. For quantitative assessment, it is recommended to use standard cytotoxicity assays such as MTT, LDH, or apoptosis assays.
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?
If you observe unexpected cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded.
-
Contamination: Check your cell culture for any signs of biological contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable biological effect | Concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| The cell line is not responsive. | Verify the expression of DYRK1A in your cell line. | |
| Compound has degraded. | Use a fresh stock of this compound. | |
| High cytotoxicity observed | Concentration is too high. | Lower the concentration range in your experiments. |
| Solvent concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Cell line is highly sensitive. | Use a lower starting concentration and a narrower dose-response range. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate pipetting of the compound. | Calibrate pipettes regularly and ensure proper mixing of the compound in the media. |
Quantitative Data Summary
The following table summarizes the known effective and cytotoxic concentrations of this compound from in vitro studies.
| Parameter | Concentration | Cell Line/System | Observation | Reference |
| DYRK1A Inhibition (IC50) | 0.22 nM | Biochemical Assay | Potent inhibition of the primary target kinase. | [2][3][4] |
| Reduction of pS396-Tau (IC50) | 1.7 µM | Not specified | Dose-dependent reduction in Tau phosphorylation. | [1] |
| Reduction of Aβ production (IC50) | 1.06 µM | Not specified | Dose-dependent reduction in amyloid-beta production. | [1] |
| Cell Viability | 0.1 - 10 µM | Not specified | Cell viability remains over 87% after 24 hours. | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate for the desired duration.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well plates or culture tubes
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 4. juniperpublishers.com [juniperpublishers.com]
Interpreting EHT 5372 dose-response curves in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EHT 5372 in cellular assays.
Interpreting this compound Dose-Response Curves: Troubleshooting Guide & FAQs
This guide addresses common issues encountered when generating and interpreting dose-response curves for the DYRK1A/1B inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value I'm seeing in my cellular assay higher than the reported biochemical IC50?
A1: It is common to observe a rightward shift in the dose-response curve (higher IC50) in cellular assays compared to biochemical assays.[1] Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.
-
Compound Stability: this compound might be metabolized or degraded by cellular enzymes over the course of the experiment.
-
Protein Binding: The compound can bind to other cellular proteins or lipids, reducing the effective concentration available to inhibit DYRK1A.
-
Efflux Pumps: Cells may actively transport the compound out, lowering its intracellular concentration.
-
Assay Conditions: Differences in ATP concentration, substrate availability, and the presence of other cellular components can influence inhibitor potency.[1]
Q2: My dose-response curve is not a classic sigmoidal shape. What could be the reason?
A2: A non-sigmoidal dose-response curve can indicate several potential issues:
-
High Concentrations Leading to Off-Target Effects or Toxicity: At higher concentrations, this compound may inhibit other kinases or induce cellular stress, leading to a "U-shaped" or bell-shaped curve. It is crucial to assess cell viability in parallel with your functional assay.[2]
-
Solubility Issues: The compound may precipitate out of solution at higher concentrations, leading to a plateau or even a decrease in the observed effect. Ensure the compound is fully dissolved in your final assay medium.
-
Assay Interference: At high concentrations, the compound itself might interfere with the assay readout (e.g., absorbance, fluorescence). Running a compound-only control (without cells) can help identify such artifacts.
Q3: I'm observing significant cell death at higher concentrations of this compound. How can I mitigate this?
A3: While this compound has been shown to have good cell viability at concentrations up to 10 µM in some studies[2], cytotoxicity can be cell-type dependent.
-
Determine the Cytotoxic Concentration: Perform a dose-response experiment specifically measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration at which toxicity becomes a confounding factor.
-
Reduce Incubation Time: If the desired inhibitory effect occurs at a shorter time point, reducing the overall incubation time with the compound may minimize toxicity.
-
Optimize Serum Concentration: The presence of serum proteins can sometimes mitigate compound toxicity. Experiment with different serum concentrations in your assay medium.
Q4: The inhibitory effect of this compound seems to diminish over a longer incubation period. Why?
A4: The decrease in efficacy over time could be due to:
-
Compound Degradation: this compound may not be stable in your culture medium for extended periods.
-
Cellular Adaptation: Cells may upregulate compensatory signaling pathways to overcome the inhibition of DYRK1A.
-
Metabolism: The cells may metabolize the compound into a less active form. Consider a medium change with fresh compound for long-term experiments.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| DYRK1A | 0.22[2][3][4][5] |
| DYRK1B | 0.28[2] |
| DYRK2 | 10.8[2] |
| DYRK3 | 93.2[2] |
| CLK1 | 22.8[2] |
| CLK2 | 88.8[2] |
| CLK4 | 59.0[2] |
| GSK-3α | 7.44[2] |
| GSK-3β | 221[2] |
Table 2: Cellular Activity of this compound
| Cellular Endpoint | Cell Line | IC50 (µM) | Incubation Time |
| Reduction of pS396-Tau levels | Not specified | 1.7[2] | 24 hours |
| Reduction of Aβ production | Not specified | 1.06[2] | Not specified |
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound.
1. Cellular Tau Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., HEK293 cells transiently overexpressing both DYRK1A and Tau[5]) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the growth medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-Tau: Use a phospho-specific ELISA kit (e.g., for pS396-Tau) or perform a Western blot analysis to determine the levels of phosphorylated Tau relative to total Tau or a loading control.
-
Data Analysis: Plot the percentage of inhibition of Tau phosphorylation against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
2. Cell Viability Assay
-
Cell Culture: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a dose range of this compound, including a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for the same duration as your primary functional assay (e.g., 24 hours).[2]
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo). Follow the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability against the log concentration of this compound.
Visualizations
Signaling Pathway of this compound in Alzheimer's Disease Pathology
Caption: Mechanism of this compound in inhibiting key pathological pathways in Alzheimer's Disease.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for conducting and analyzing this compound dose-response experiments.
Troubleshooting Logic for Non-Ideal Dose-Response Curves
Caption: A logical guide for troubleshooting unexpected this compound dose-response curve shapes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EHT 5372: Unraveling the Discrepancy Between Biochemical and Cellular Potency
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the DYRK1A inhibitor EHT 5372, a common observation is the significant difference in its potency between biochemical assays and cell-based models. This technical guide provides a comprehensive overview of the potential reasons for this discrepancy, offering troubleshooting advice and detailed experimental protocols to help investigate and understand this phenomenon in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less potent in my cell-based assay compared to its published biochemical IC50?
A1: This is an expected observation for many small molecule inhibitors when transitioning from a simplified, purified system to a complex cellular environment. The biochemical IC50 of this compound for DYRK1A is a potent 0.22 nM.[1][2][3][4] However, in cellular assays, its effective concentration is in the micromolar range (e.g., IC50 of 1.7 µM for reducing phospho-Tau levels)[1]. This drop in potency can be attributed to a combination of factors including, but not limited to, cell permeability, intracellular target engagement, and compound stability.[5]
Q2: What are the primary factors that can contribute to the lower cellular potency of this compound?
A2: Several key factors can influence the apparent potency of a compound in a cellular context:
-
Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target, DYRK1A, is a critical determinant of its cellular activity.[6]
-
Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations significantly lower than the millimolar levels found within cells. As an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete this compound for binding to DYRK1A, leading to a requirement for higher compound concentrations to achieve the same level of inhibition.[7]
-
Compound Efflux: Cells express various efflux pumps (e.g., P-glycoprotein) that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of this compound.
-
Compound Metabolism: Cellular enzymes may metabolize this compound into less active or inactive forms.
-
Protein Binding: this compound may bind to other intracellular proteins or proteins in the cell culture medium, reducing the free fraction available to interact with DYRK1A.
-
Compound Stability and Solubility: The stability and solubility of this compound in cell culture media over the course of the experiment can affect its effective concentration.[5]
Q3: How can I experimentally determine the reasons for the potency difference in my specific cellular model?
A3: A systematic approach involving several key experiments can help elucidate the reasons for the observed potency discrepancy. This includes assessing cell permeability, investigating the effect of ATP competition, and evaluating the impact of efflux pumps and metabolism. Detailed protocols for these experiments are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Assessing Cell Permeability and Intracellular Accumulation
A primary reason for lower cellular potency is the inability of the compound to efficiently reach its intracellular target.
Experimental Workflow:
Caption: Workflow for troubleshooting low cellular potency related to permeability.
Detailed Methodologies:
-
Caco-2 Permeability Assay: This assay is the gold standard for predicting intestinal absorption and general cell permeability of a compound. A detailed protocol is provided in the Experimental Protocols section. A low apparent permeability coefficient (Papp) suggests that poor membrane translocation is a major contributor to the reduced cellular potency.
Guide 2: Investigating the Role of Efflux Pumps
Active efflux of this compound from the cells can significantly lower its intracellular concentration.
Experimental Approach:
-
Select appropriate efflux pump inhibitors: Use well-characterized inhibitors for common transporters like P-glycoprotein (e.g., Verapamil) and BCRP (e.g., Ko143).
-
Co-treatment experiment: Perform your cellular assay (e.g., Tau phosphorylation) with this compound in the presence and absence of the efflux pump inhibitor.
-
Analyze the dose-response curve: A significant leftward shift in the IC50 of this compound in the presence of an efflux pump inhibitor indicates that the compound is a substrate for that transporter.
Caption: Logic diagram for investigating the involvement of efflux pumps.
Quantitative Data Summary
| Parameter | Assay Type | Value | Reference |
| IC50 vs. DYRK1A | Biochemical | 0.22 nM | [1][2][3][4] |
| IC50 vs. pS396-Tau | Cellular (HEK293) | 1.7 µM | [1] |
| IC50 vs. Aβ production | Cellular | 1.06 µM | [1] |
Signaling Pathway
DYRK1A is a key kinase involved in Alzheimer's disease pathology through its phosphorylation of Tau and its role in amyloid precursor protein (APP) processing.
Caption: Simplified signaling pathway of DYRK1A in Alzheimer's disease pathology and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for compound quantification
Method:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., 10 µM) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.
-
Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: Cellular Tau Phosphorylation Assay (Western Blot)
Objective: To measure the effect of this compound on Tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably or transiently expressing human Tau (e.g., Tau441)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, or pS396), anti-total-Tau, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Cell Seeding: Seed HEK293-Tau cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-Tau, total Tau, and the loading control. Normalize the phospho-Tau signal to total Tau and the loading control. Plot the normalized data against the this compound concentration to determine the IC50.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing EHT 5372 off-target effects in experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments and troubleshooting potential issues related to the use of EHT 5372, a potent inhibitor of DYRK family kinases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during experiments with this compound, with a focus on its off-target effects.
Q1: I'm observing a phenotype in my cellular assay at a concentration of this compound that is significantly higher than its IC50 for DYRK1A. Could this be an off-target effect?
A1: Yes, it is highly probable. This compound is a potent inhibitor of DYRK1A and DYRK1B with sub-nanomolar IC50 values.[1] However, at higher concentrations, it can inhibit other kinases. For instance, its IC50 for GSK-3α is 7.44 nM and for GSK-3β is 221 nM.[1] If your observed phenotype is consistent with the inhibition of these or other less sensitive kinases, you may be seeing an off-target effect. It is crucial to perform a dose-response experiment to determine the concentration at which this compound elicits its effect in your specific model.[2]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors related to the inhibitor's stability and handling. Ensure that your stock solutions are prepared and stored correctly. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[1] In solvent, it can be stored at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation upon thawing.[3] Always prepare fresh dilutions from your stock for each experiment. Additionally, ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Q3: How can I confirm that the observed effect of this compound in my experiment is due to the inhibition of DYRK1A and not an off-target?
A3: To validate that the observed phenotype is an on-target effect of DYRK1A inhibition, a multi-pronged approach is recommended:[5]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DYRK1A expression.[5] The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.
-
Rescue Experiment: In a system where DYRK1A has been knocked down or out, introduce a version of DYRK1A that is resistant to this compound. If the inhibitor's effect is diminished or "rescued" by the resistant mutant, it provides strong evidence for an on-target mechanism.[5]
-
Orthogonal Assays: Confirm your findings using a different experimental approach or assay that measures a distinct outcome of DYRK1A inhibition.
Q4: I am not observing the expected decrease in Tau phosphorylation after treating my cells with this compound. What should I check?
A4: Several factors could contribute to this:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The inhibitor may require more time to exert its effect. Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration.
-
Cellular Context: The role of DYRK1A in Tau phosphorylation can be cell-type specific. Ensure that DYRK1A is expressed and active in your cellular model and is a key kinase for the specific Tau phosphorylation site you are investigating.
-
Western Blotting Technique: When detecting phosphoproteins, it is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your target. Also, using 5% BSA in TBST for blocking is recommended over milk, as milk contains the phosphoprotein casein which can increase background.[6]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various kinases and its effects in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| DYRK1A | 0.22[1] |
| DYRK1B | 0.28[1] |
| DYRK2 | 10.8[1] |
| DYRK3 | 93.2[1] |
| CLK1 | 22.8[1] |
| CLK2 | 88.8[1] |
| CLK4 | 59.0[1] |
| GSK-3α | 7.44[1] |
| GSK-3β | 221[1] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC50 (µM) |
| Reduction of pS396-Tau levels | Not Specified | 1.7[1] |
| Reduction of Aβ production | Not Specified | 1.06[1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol describes a generic luminescence-based kinase assay to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Serial Dilutions: Perform a serial dilution of this compound in the kinase reaction buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended. Include a DMSO-only vehicle control.
-
Prepare Kinase-Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its substrate at their optimal concentrations (typically determined empirically).
-
Plate Setup: Add the kinase-substrate mixture to the wells of the microplate. Then, add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km of the kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure Luminescence: After a brief incubation, measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Tau Analysis
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Tau in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-Tau specific and total Tau)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the specific phospho-Tau site overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tau.
Visualizations
DYRK1A Signaling Pathway in Tau Phosphorylation
Caption: this compound inhibits DYRK1A, preventing Tau phosphorylation.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow to distinguish on-target vs. off-target effects.
References
- 1. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
How to control for EHT 5372 instability in long-term experiments
Welcome to the technical support center for EHT 5372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on controlling for potential instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau protein and its contribution to the production of amyloid-beta (Aβ) peptides.[1][3][4][5] By inhibiting DYRK1A, this compound can reduce Tau phosphorylation and Aβ production, making it a valuable tool for research in neurodegenerative diseases.[2]
Q2: What are the common signs of this compound instability in my experiments?
A2: Instability of this compound in your experimental setup can manifest as:
-
Inconsistent results: High variability in data between replicate experiments or between different batches of the compound.
-
Loss of activity: A diminished or complete loss of the expected biological effect over the course of a long-term experiment.
-
Visual changes: Precipitation of the compound in your stock solution or culture medium, or a change in the color of the solution.
Q3: How should I prepare and store this compound to ensure maximum stability?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[6] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.
-
Storage: For long-term storage, keep the solid compound and stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6]
-
Working Solutions: Prepare fresh working dilutions from the stock solution immediately before each experiment. Do not store diluted solutions of this compound in aqueous media for extended periods.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving potential instability issues with this compound in your long-term experiments.
Issue 1: Inconsistent or Weaker-Than-Expected Results
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution:
-
Replenish this compound Regularly: For long-term experiments (e.g., >24 hours), it is recommended to replace the cell culture medium with fresh medium containing this compound every 24-48 hours. This ensures a more consistent concentration of the active compound.
-
Optimize Experimental Conditions: Minimize exposure of your experimental setup to light by using amber-colored plates or covering them with foil. Maintain a stable pH and temperature in your incubator.
-
Perform a Stability Assessment: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium and conditions (see Experimental Protocol 1).
-
-
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock and repeat the experiment.
-
-
Issue 2: Precipitation of this compound in Solution
-
Possible Cause: Poor solubility in the experimental medium.
-
Solution:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to avoid precipitation and solvent-induced toxicity.
-
Sonication: Briefly sonicate the working solution before adding it to the cell culture to aid in dissolution.
-
Use of Pluronic F-68: For in vivo studies or challenging in vitro models, the use of a non-ionic surfactant like Pluronic F-68 can improve the solubility and stability of hydrophobic compounds.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 2 years | [7] |
| Stock Solution (in DMSO) | -80°C | 6 months | [6] |
| Stock Solution (in DMSO) | -20°C | 1 month | [6] |
| Stock Solution (in DMSO) | 4°C | 2 weeks | [7] |
Table 2: Factors Influencing Small Molecule Stability in Cell Culture
| Factor | Potential Impact on this compound Stability | Mitigation Strategies |
| Temperature | Increased temperature (e.g., 37°C in an incubator) can accelerate chemical degradation. | Store stock solutions at -80°C or -20°C. For long-term experiments, replenish the medium with fresh compound periodically. |
| pH | Quinazoline (B50416) derivatives can be susceptible to hydrolysis at non-neutral pH. The typical cell culture pH of 7.2-7.4 should be maintained. | Use a well-buffered cell culture medium. Monitor the pH of the medium, especially in long-term cultures where cellular metabolism can cause acidification. |
| Light | Photodegradation can occur with exposure to UV or even ambient light. | Store stock solutions in amber vials. Protect cell culture plates from light by using foil or light-blocking plates. |
| Oxidation | The quinazoline ring system may be susceptible to oxidation. | Prepare fresh working solutions before use. Minimize the headspace in stock solution vials. For highly sensitive experiments, consider de-gassing the medium. |
| Media Components | Components in the cell culture medium, such as serum proteins, could potentially interact with or degrade this compound. | Perform stability tests in both serum-free and serum-containing media to assess the impact of serum. Be aware of potential interactions with other supplements in your medium. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 1 µM). Prepare separate solutions for medium with and without serum if you wish to test the effect of serum.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution. This will serve as your 100% reference. Store it at -80°C until analysis.
-
Incubate the remaining working solution in a sterile container in a 37°C, 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). At each time point, take an aliquot and immediately store it at -80°C to halt any further degradation.
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) of this compound in your specific medium by plotting the concentration versus time and fitting the data to an appropriate decay model.
Mandatory Visualization
Caption: The signaling pathway of DYRK1A in Alzheimer's disease and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
Caption: A logical workflow for troubleshooting this compound instability in long-term experiments.
References
- 1. Plasma DYRK1A as a novel risk factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 4. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Common pitfalls in EHT 5372 kinase assay and how to avoid them
Welcome to the technical support center for the EHT 5372 kinase assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Its primary targets are DYRK1A and DYRK1B.[1] DYRK1A is a serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's, making this compound a compound of significant interest in drug discovery.[2][3][4]
Q2: What are the reported IC50 values for this compound against its primary and other kinases?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions. It is crucial to determine the IC50 empirically for your specific assay conditions. Reported values are summarized in the table below.
Q3: What are the common off-target effects of DYRK1A inhibitors and how can I control for them with this compound?
While this compound is highly selective, some DYRK1A inhibitors can affect other kinases, particularly within the CMGC kinase family (CDKs, MAPKs, GSK3s, and CLKs).[5] To ensure that the observed effects are due to DYRK1A inhibition by this compound, consider the following controls:
-
Kinome Profiling: Assess the inhibitory activity of this compound against a broad panel of kinases to understand its selectivity profile.[6]
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout DYRK1A. This can help validate that the phenotype observed with this compound is a direct result of DYRK1A inhibition.[6]
-
Dose-Response Analysis: Perform dose-response experiments for both on-target (DYRK1A) and potential off-target kinases. A significant difference in the IC50 values will indicate a window of selective concentration.[6]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound kinase assay experiments.
Issue 1: High variability between replicate wells.
High variability can obscure real results and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[7] |
| Inadequate Reagent Mixing | Thoroughly mix all reagent solutions before and during the assay setup to avoid concentration gradients. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells or fill them with buffer or water to create a humidified barrier.[7] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[5] |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your assay buffer. Ensure the final concentration of the compound is below its solubility limit in the assay conditions. |
Issue 2: Inconsistent IC50 values for this compound.
Fluctuations in the calculated IC50 value for this compound can be a frustrating problem.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the DYRK1A enzyme is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control.[8] |
| Sub-optimal ATP Concentration | The concentration of ATP is critical for ATP-competitive inhibitors like this compound. High ATP concentrations can compete with the inhibitor, leading to a higher apparent IC50. Determine the Km of your enzyme for ATP and use a concentration at or below this value.[7] |
| Inaccurate Compound Dilutions | Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and prepare fresh dilutions for each experiment.[5] |
| Fluctuations in Incubation Times or Temperature | Standardize all incubation steps and use a temperature-controlled incubator to ensure consistency between experiments.[5] |
Issue 3: Low or no signal in the assay.
A weak or absent signal can indicate a fundamental problem with the assay setup.
| Potential Cause | Troubleshooting Step |
| Inactive DYRK1A Enzyme | Verify the activity of your enzyme stock. Aliquot the enzyme upon receipt and store at -80°C to minimize degradation from multiple freeze-thaw cycles.[8] |
| Poor Substrate Quality | Use a fresh batch of substrate and confirm its purity and concentration. If using a peptide substrate, ensure it has the correct sequence.[8] |
| Incorrect Assay Buffer Composition | Double-check the pH and composition of the assay buffer, including the concentration of essential cofactors like MgCl2.[8] |
| Compound Interference with Assay Technology | To check for interference, run a control experiment in the absence of the kinase enzyme but with all other components, including this compound. If a signal is generated or altered, it suggests your compound is interacting directly with the assay reagents or detection system. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound. |
Quantitative Data
Table 1: IC50 Values of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Detailed Methodology: In Vitro DYRK1A Kinase Assay (ELISA-based)
This protocol is adapted from a general method for measuring DYRK1A activity and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide or protein like a Dynamin 1a fragment)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well high-binding microplate
-
Phospho-specific antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Kinase Reaction:
-
Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM) to all wells.[9]
-
Incubate for 30-60 minutes at 30°C.[9]
-
Stop the reaction by washing the wells three times with wash buffer.[9]
-
-
Detection:
-
Add the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[9]
-
Wash the wells three times with wash buffer.[9]
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.[9]
-
Wash the wells five times with wash buffer.[9]
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
DYRK1A Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
EHT 5372 Technical Support Center: Addressing Cell Penetration Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell penetration of EHT 5372, a potent and selective inhibitor of DYRK1A kinase. This resource is designed to assist researchers in optimizing their experimental conditions to ensure effective intracellular delivery of the compound.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with this compound, focusing on problems arising from its physicochemical properties.
Frequently Asked Questions (FAQs): General Permeability Issues
Question: My this compound inhibitor shows high potency in biochemical assays but has significantly lower activity in cell-based assays. What is the likely cause?
Answer: A significant discrepancy in potency between biochemical and cellular assays frequently suggests issues with the compound's ability to reach its intracellular target. This is a noted characteristic of this compound, where its efficacy in cell-based assays can be limited by factors such as cell penetration, solubility, or stability.[1] Poor cell permeability is a primary suspect, meaning the compound may not be efficiently crossing the cell membrane. Other potential contributing factors include active efflux of the compound by cellular transporters or intracellular metabolism. It is advisable to experimentally evaluate the compound's permeability and efflux liability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.
Question: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Answer: this compound is a hydrophobic molecule, and precipitation in aqueous media is a common challenge. To improve solubility:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.
-
Stepwise Dilution: When preparing working concentrations, perform serial dilutions from the DMSO stock into your cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, as this can cause the compound to precipitate.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Question: How can I determine if this compound is a substrate for efflux pumps?
Answer: A bidirectional Caco-2 permeability assay is the standard method to investigate if a compound is actively transported out of cells. This assay measures the rate of transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[3]
Troubleshooting Low Cellular Potency
Issue: The observed IC50 of this compound in your cellular assay is much higher than expected from biochemical assays.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Passive Diffusion | 1. Assess Physicochemical Properties: While experimental values for this compound are not readily available, its chemical structure suggests it is a relatively large and hydrophobic molecule, which can hinder passive diffusion. 2. PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay to specifically measure passive diffusion. This can help distinguish poor permeability from other factors like active efflux. |
| Active Efflux by Transporters | 1. Bidirectional Caco-2 Assay: As mentioned, this assay can quantify the extent of active efflux. 2. Use of Efflux Pump Inhibitors: If efflux is suspected, co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in the intracellular concentration or cellular activity of this compound in the presence of an inhibitor would confirm its role as an efflux substrate. |
| Poor Aqueous Solubility & Stability | 1. Solubility Assessment: Determine the kinetic solubility of this compound in your specific cell culture medium. 2. Formulation Strategies: Consider using formulation strategies to enhance solubility and stability. This could involve the use of solubilizing agents like cyclodextrins or formulating the compound in a suitable delivery vehicle. However, the impact of any formulation excipients on the cells should be carefully evaluated. |
| Non-specific Binding | 1. Use of Low-Binding Plates: Hydrophobic compounds can adsorb to standard plasticware. Utilize low-binding microplates for your experiments to minimize this effect. 2. Recovery Analysis: Quantify the concentration of this compound in your assay system at the beginning and end of the experiment to determine the extent of compound loss due to non-specific binding. |
Section 2: Quantitative Data & Physicochemical Properties
While experimentally determined values for some of this compound's physicochemical properties are not publicly available, the following table summarizes its known properties and provides predicted values for others, which can help in understanding its permeability characteristics.
| Property | Value | Source/Method | Implication for Cell Penetration |
| Molecular Formula | C17H11Cl2N5OS | N/A | Provides the elemental composition. |
| Molecular Weight | 404.27 g/mol | N/A | Within the range where passive diffusion is possible, though larger molecules can face more difficulty. |
| Predicted LogP | 4.5 - 5.5 | Computational Prediction | Indicates high lipophilicity, which can lead to good partitioning into the cell membrane but may also result in poor aqueous solubility and non-specific binding. |
| Predicted pKa | Basic: ~6.0-7.0 Acidic: N/A | Computational Prediction | The presence of a basic pKa suggests that the charge state of the molecule will be pH-dependent, which can influence its interaction with the cell membrane and its solubility. |
| Aqueous Solubility | Low | Inferred from hydrophobic structure | Low aqueous solubility can limit the concentration of the compound available to permeate the cell membrane. |
| Solubility in DMSO | ≥ 10 mM | [4] | Readily soluble in DMSO, making it a suitable solvent for preparing stock solutions. |
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments to assess the cell permeability of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, providing a measure of its ability to diffuse through a lipid bilayer without the influence of active transporters.
Methodology:
-
Prepare Lipid Membrane:
-
A filter donor plate is coated with a solution of phospholipids (B1166683) (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. It is crucial to first dissolve this compound in a minimal amount of DMSO and then dilute it into the buffer to avoid precipitation.
-
Acceptor Solution: The wells of the acceptor plate are filled with the same buffer, which may also contain a solubilizing agent to act as a "sink."
-
-
Assay Procedure:
-
The donor plate, containing the this compound solution, is placed on top of the acceptor plate, creating a "sandwich."
-
The assembly is incubated, typically for 5 to 18 hours, at room temperature with gentle shaking. During this time, this compound will diffuse from the donor well, across the artificial lipid membrane, and into the acceptor well.
-
-
Quantification:
-
After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a sensitive analytical method, typically LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, and the area of the membrane.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the rate of transport of this compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium. This assay can distinguish between passive diffusion and active transport.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]
-
-
Monolayer Integrity Check:
-
Before the experiment, the integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
-
Apical to Basolateral (A-B) Transport:
-
The test compound, this compound, is added to the apical (donor) side of the monolayer.
-
Fresh buffer is added to the basolateral (receiver) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at various time points.
-
-
Basolateral to Apical (B-A) Transport:
-
The test compound is added to the basolateral (donor) side.
-
Fresh buffer is added to the apical (receiver) side.
-
The plate is incubated under the same conditions as the A-B transport.
-
Samples are taken from the apical side at various time points.
-
-
Quantification and Calculation:
-
The concentration of this compound in the collected samples is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate for active efflux.
-
Section 4: Visualizations
Signaling Pathway of DYRK1A in Alzheimer's Disease
Caption: DYRK1A signaling in Alzheimer's, inhibited by this compound.
Experimental Workflow for Assessing Cell Permeability
Caption: Workflow for troubleshooting this compound cell permeability.
Logical Relationship for Troubleshooting Low Cellular Potency
Caption: Troubleshooting logic for low cellular potency of this compound.
References
Validation & Comparative
A Comparative Guide to DYRK1A Inhibitors: EHT 5372 versus Harmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): EHT 5372 and Harmine (B1663883). DYRK1A is a crucial kinase implicated in neurodevelopmental disorders, neurodegenerative diseases such as Alzheimer's, and certain cancers, making its inhibitors valuable tools for research and potential therapeutic development.[1][2] This document offers a side-by-side look at their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound and Harmine are both potent inhibitors of DYRK1A, operating through an ATP-competitive mechanism.[3] However, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. This compound emerges as a highly potent and selective inhibitor with an IC50 in the sub-nanomolar range for DYRK1A.[4][5][6][7] In contrast, while Harmine is also a potent DYRK1A inhibitor, it displays a broader kinase inhibition profile and is notably a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to off-target effects.[8]
Quantitative Data Comparison
The following tables summarize the inhibitory potency (IC50) of this compound and Harmine against DYRK1A and a panel of other kinases, providing a clear comparison of their efficacy and selectivity.
Table 1: Inhibitory Activity (IC50) against DYRK Family Kinases
| Compound | DYRK1A (nM) | DYRK1B (nM) | DYRK2 (nM) | DYRK3 (nM) | DYRK4 (µM) |
| This compound | 0.22[4][5][6] | 0.28[4] | 10.8[4] | 93.2[4] | - |
| Harmine | 33[9][10] | 166[9][10] | 1900 (1.9 µM)[9][10] | 800[11][12] | 80[9] |
Table 2: Inhibitory Activity (IC50) against Other Selected Kinases
| Compound | CLK1 (nM) | CLK2 (nM) | CLK4 (nM) | GSK-3α (nM) | GSK-3β (nM) |
| This compound | 22.8[4] | 88.8[4] | 59.0[4] | 7.44[4] | 221[4] |
| Harmine | - | - | - | - | - |
Table 3: Cellular Activity
| Compound | Effect | Cell Line | IC50 (µM) |
| This compound | Reduction of pS396-Tau levels | - | 1.7[4] |
| This compound | Reduction of Aβ production | HEK293 Aβ overexpressing | 1.06[4] |
| Harmine | Inhibition of Tau phosphorylation | Cultured cells | 0.048 (48 nM)[10] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method to measure the binding of an inhibitor to the ATP-binding pocket of a kinase.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
DYRK1A enzyme (e.g., GST-tagged)
-
Eu-labeled anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (this compound, Harmine) serially diluted in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add a mixture of the DYRK1A enzyme and the Eu-labeled antibody to the wells.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Tau Phosphorylation Assay
This protocol describes a cell-based assay to assess the ability of inhibitors to reduce Tau phosphorylation at specific sites.
-
Principle: Cells overexpressing Tau are treated with the test compounds. The levels of phosphorylated Tau are then measured by Western blotting or a quantitative immunoassay.
-
Materials:
-
A suitable cell line (e.g., U2OS, SH-SY5Y) stably or transiently overexpressing human Tau.
-
Test compounds (this compound, Harmine)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with the specified primary and secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the intensity of the phospho-Tau band to the total-Tau band and the loading control.
-
Calculate the percentage of inhibition of Tau phosphorylation for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50.
-
Cellular Amyloid-β (Aβ) Production Assay
This protocol outlines a method to measure the effect of inhibitors on the production of Aβ peptides in a cellular model.
-
Principle: A cell line engineered to overproduce human amyloid precursor protein (APP) is treated with the test compounds. The levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium are then quantified using an ELISA.
-
Materials:
-
HEK293 cell line stably overexpressing human APP (e.g., with the Swedish mutation).[13]
-
Test compounds (this compound, Harmine)
-
Cell culture medium and reagents
-
Aβ40 and Aβ42 ELISA kits
-
-
Procedure:
-
Seed the HEK293-APP cells in multi-well plates.
-
Once the cells reach a desired confluency, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium.
-
Perform ELISAs for Aβ40 and Aβ42 on the collected medium according to the manufacturer's instructions.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in Aβ is not due to cytotoxicity.[14][15]
-
-
Data Analysis:
-
Generate standard curves for Aβ40 and Aβ42 using the provided standards.
-
Calculate the concentrations of Aβ40 and Aβ42 in the treated samples.
-
Normalize the Aβ levels to cell viability data.
-
Determine the percentage of inhibition of Aβ production for each compound concentration and calculate the IC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for DYRK1A inhibitor screening.
Caption: DYRK1A Signaling Pathway and Points of Inhibition.
Caption: General Workflow for DYRK1A Inhibitor Screening.
Conclusion
Both this compound and Harmine are valuable chemical probes for investigating the function of DYRK1A. This compound stands out for its exceptional potency and selectivity, making it a preferred tool for studies requiring precise targeting of DYRK1A with minimal off-target kinase effects.[4][5][6] Harmine, while also a potent DYRK1A inhibitor, has a broader spectrum of activity, including significant MAO-A inhibition, which must be considered when interpreting experimental results.[8] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with this compound being more suitable for applications demanding high selectivity and Harmine serving as a well-established, albeit less selective, tool compound.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|EHT5372 [dcchemicals.com]
- 8. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hek293.com [hek293.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DYRK1A Inhibitors for Alzheimer's Research: EHT 5372 vs. Leucettinib-21
For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for Alzheimer's disease is a paramount challenge. Among the promising targets is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of Tau and the processing of amyloid precursor protein (APP), two central pathological hallmarks of the disease.
This guide provides an objective, data-driven comparison of two prominent DYRK1A inhibitors, EHT 5372 and Leucettinib-21, to aid researchers in making informed decisions for their Alzheimer's-related studies.
At a Glance: Key Differences
| Feature | This compound | Leucettinib-21 |
| Primary Target | DYRK1A | DYRK1A |
| Origin | Novel thiazoloquinazoline compound | Derived from marine sponge natural product Leucettamine B |
| In Vitro Potency (DYRK1A IC50) | 0.22 nM[1] | 2.4 nM[2] |
| In Vivo Efficacy | Data not publicly available in Alzheimer's models | Rescued cognitive deficits in a Down syndrome mouse model[2] |
| Clinical Development | Preclinical | Phase 1 clinical trial (including Alzheimer's patients)[3] |
In-Depth Analysis: Mechanism of Action and Specificity
Both this compound and Leucettinib-21 exert their therapeutic potential by inhibiting the kinase activity of DYRK1A.[1][3] DYRK1A is known to phosphorylate Tau protein at several sites, contributing to the formation of neurofibrillary tangles (NFTs).[1] Furthermore, DYRK1A can phosphorylate APP, influencing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[1] By inhibiting DYRK1A, these compounds aim to reduce both Tau and amyloid pathologies.
Signaling Pathway of DYRK1A Inhibition in Alzheimer's Disease
Caption: Inhibition of DYRK1A by this compound and Leucettinib-21 blocks the downstream cascade leading to amyloid plaques and neurofibrillary tangles.
Quantitative Data Summary
In Vitro Potency and Selectivity
A direct comparison of the inhibitory activity against DYRK1A and other kinases is crucial for evaluating the specificity and potential off-target effects of these compounds.
| Kinase | This compound IC50 (nM) | Leucettinib-21 IC50 (nM) |
| DYRK1A | 0.22 [1] | 2.4 [2] |
| DYRK1B | 0.28[4] | ~7.2 (3-fold higher than DYRK1A)[2] |
| DYRK2 | 10.8[4] | >240 (100-fold higher than DYRK1A)[2] |
| DYRK3 | 93.2[4] | >240 (100-fold higher than DYRK1A)[2] |
| CLK1 | 22.8[4] | 12[2] |
| CLK2 | 88.8[4] | 33[2] |
| CLK4 | 59.0[4] | 5[2] |
| GSK-3α | 7.44[4] | Not reported |
| GSK-3β | 221[4] | 2000[2] |
Note: Lower IC50 values indicate higher potency.
Cellular Activity
| Parameter | This compound | Leucettinib-21 |
| Cellular Tau Phosphorylation Inhibition | Dose-dependently reduces pS396-Tau levels (IC50 = 1.7 µM)[4] | Inhibits phosphorylation of Thr212-Tau[2] |
| Aβ Production Inhibition | Dose-dependent reduction (IC50 = 1.06 µM)[4] | Data not specified |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against DYRK1A.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction cocktail includes HEPES buffer, MgCl2, MnCl2, DTT, and a substrate like DYRKtide.[2]
-
Compound Addition: Test compounds (this compound or Leucettinib-21) are added at various concentrations.
-
Enzyme and ATP: Recombinant DYRK1A enzyme and a mixture of ATP and [γ-33P]-ATP are added to initiate the reaction.[2]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[2]
-
Stopping the Reaction: The reaction is terminated by the addition of phosphoric acid.[2]
-
Detection: The incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter.[2]
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (without inhibitor), and the IC50 value is determined from the dose-response curve.
Cellular Assay for Tau Phosphorylation
This protocol describes a general method to assess the ability of the inhibitors to reduce Tau phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell lines are cultured.[5]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or Leucettinib-21 for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Tau (e.g., pS396 or pT212) and total Tau.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Quantification: The band intensities for phosphorylated and total Tau are quantified to determine the extent of inhibition.
In Vivo Studies
Leucettinib-21 in the Ts65Dn Mouse Model of Down Syndrome
Leucettinib-21 was evaluated for its ability to rescue cognitive deficits in the Ts65Dn mouse model, which exhibits features relevant to both Down syndrome and Alzheimer's disease, including overexpression of DYRK1A.[2]
Experimental Design:
-
Animal Model: Ts65Dn mice.
-
Treatment: Leucettinib-21 administered orally (0.4 mg/kg) daily for 10 days.[2]
-
Behavioral Test: Novel Object Recognition (NOR) test to assess recognition memory.[2]
Results:
-
Untreated Ts65Dn mice showed significant memory impairment compared to wild-type littermates.[2]
-
Treatment with Leucettinib-21 rescued the memory deficits in Ts65Dn mice, bringing their performance to a level comparable to that of wild-type mice.[2]
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Conclusion and Future Directions
Both this compound and Leucettinib-21 are potent inhibitors of DYRK1A with demonstrated effects on the pathological hallmarks of Alzheimer's disease in vitro. This compound exhibits exceptional in vitro potency, while Leucettinib-21 has the advantage of demonstrated in vivo efficacy in a relevant disease model and has progressed to clinical trials.
For researchers, the choice between these two compounds may depend on the specific research question. This compound's high potency makes it an excellent tool for in vitro mechanistic studies. Leucettinib-21, with its available in vivo data and clinical development status, offers a promising candidate for translational research and studies aiming to bridge preclinical findings with clinical outcomes.
Further publication of in vivo efficacy data for this compound in Alzheimer's disease models and the results from the ongoing Phase 1 clinical trial of Leucettinib-21 will be critical in further defining the therapeutic potential of these promising DYRK1A inhibitors.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
Selectivity profile of EHT 5372 compared to other DYRK1A inhibitors
A Comparative Guide to the Selectivity Profile of EHT 5372 and Other DYRK1A Inhibitors
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers.[1][2][3] As a member of the CMGC family of protein kinases, which includes CDKs, MAPKs, and GSK3, developing highly selective inhibitors for DYRK1A is a considerable challenge.[4] Off-target effects can lead to unforeseen side effects, making the selectivity profile a critical determinant of a compound's therapeutic potential.[5] This guide provides an objective comparison of the selectivity profile of this compound with other notable DYRK1A inhibitors, supported by experimental data and detailed methodologies.
This compound: A Highly Potent and Selective DYRK1A Inhibitor
This compound is a novel, highly potent inhibitor of the DYRK family of kinases.[6] It has demonstrated exceptional potency for DYRK1A with an IC50 value of 0.22 nM.[6][7][8] Extensive kinase profiling has shown that this compound possesses a high degree of selectivity. When screened against a panel of 339 kinases, it showed minimal impact on other kinase families, including the closely related CDC2-like kinase (CLK) and glycogen (B147801) synthase kinase 3 (GSK3) families.[8][9] This high selectivity is attributed to an unusual, noncanonical binding mode within the kinase domain, which provides a template for the development of next-generation DYRK inhibitors.[10]
Comparative Selectivity Profile of DYRK1A Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other commonly studied DYRK1A inhibitors against a panel of related kinases. This quantitative data allows for a direct comparison of their selectivity.
| Kinase | This compound | Leucettine L41 | Harmine | INDY |
| DYRK1A | 0.22 nM [6][8] | 10-60 nM[11] | Potent inhibitor, but non-selective[4][12] | Potent inhibitor, but lower cellular potency observed[3][12] |
| DYRK1B | 0.28 nM[6] | 44 nM[11] | Inhibits (<20% activity remaining at 10 µM)[13] | N/A |
| DYRK2 | 10.8 nM[6] | 73 nM[11] | Inhibits (<20% activity remaining at 10 µM)[13] | Weakly inhibited[12] |
| DYRK3 | 93.2 nM[6] | 320 nM[11] | N/A | N/A |
| CLK1 | 22.8 nM[6] | 71 nM[11] | Active against CLK1[12] | N/A |
| CLK2 | 88.8 nM[6] | N/A | N/A | N/A |
| CLK4 | 59.0 nM[6] | 64 nM[11] | N/A | N/A |
| GSK-3α | 7.44 nM[6] | 210-410 nM (GSK-3α/β)[11] | N/A | N/A |
| GSK-3β | 221 nM[6] | 210-410 nM (GSK-3α/β)[11] | N/A | N/A |
| Other | >100x selectivity over CLK1[9] | Dual DYRK/CLK inhibitor[4] | Strong MAO-A inhibitor; inhibited 17 kinases at 10 µM[4][14] | N/A |
Key Signaling Pathways of DYRK1A
DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including neurodevelopment, cell cycle regulation, and gene transcription.[1][2] It phosphorylates a wide array of substrates on serine and threonine residues after autophosphorylating on a tyrosine residue.[1][2] Its overexpression is linked to the pathology of Alzheimer's disease through the phosphorylation of key proteins like Tau and the amyloid precursor protein.[8] The diagram below illustrates some of the key signaling pathways regulated by DYRK1A.
Caption: Key signaling pathways modulated by DYRK1A activity.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. A common method involves in vitro kinase assays performed across a large panel of kinases.
Experimental Workflow: In Vitro Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for in vitro radiometric kinase selectivity profiling.
Detailed Methodology: Radiometric Kinase Assay
This protocol describes a common method for in vitro kinase profiling to determine IC50 values.[15]
1. Materials:
-
A broad panel of purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
2. Procedure:
-
Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer followed by the specific kinase for each well.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinases.[15]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should ideally be near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.[15]
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
Conclusion
The selectivity profile of a kinase inhibitor is a paramount factor in its potential clinical success. This compound distinguishes itself with exceptional potency for DYRK1A and a high degree of selectivity across a wide panel of kinases, including closely related ones like CLKs and GSK3s.[6][8][9] In contrast, other inhibitors such as Harmine and Leucettine L41 exhibit broader activity. Harmine is known to inhibit MAO-A and other kinases, while Leucettine L41 acts as a dual DYRK/CLK inhibitor.[4][11][12] The superior selectivity of this compound, conferred by its unique binding mechanism, makes it a promising candidate for targeted therapeutic intervention in diseases driven by DYRK1A dysregulation, potentially offering a better safety profile with fewer off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Discovery of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors using an artificial intelligence model and their effects on tau and tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|EHT5372 [dcchemicals.com]
- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and this compound) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 13. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to DYRK1A Inhibitors for Beta-Cell Proliferation: GNF4877 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of GNF4877 and other key DYRK1A inhibitors in promoting pancreatic beta-cell proliferation. While this guide aims to be comprehensive, it is important to note the absence of publicly available data on the efficacy of EHT 5372 in this specific context.
The expansion of functional beta-cell mass is a pivotal therapeutic goal for diabetes. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key negative regulator of beta-cell proliferation, making its inhibition a promising strategy for regenerative therapies. This guide focuses on GNF4877, a potent dual inhibitor of DYRK1A and Glycogen Synthase Kinase 3β (GSK3β), and compares its efficacy with other well-characterized DYRK1A inhibitors.
Compound Performance Comparison
The following tables summarize the quantitative data on the efficacy of several DYRK1A inhibitors in promoting beta-cell proliferation.
Table 1: In Vitro Efficacy of DYRK1A Inhibitors on Beta-Cell Proliferation
| Compound | Target(s) | Cell Type | Concentration | Proliferation Rate (% of Beta-Cells) | Key Findings |
| GNF4877 | DYRK1A, GSK3β | Human Islets | Not explicitly stated | Robust proliferation observed | Potently induces human beta-cell proliferation in vitro.[1][2][3] |
| Rat Islets | Not explicitly stated | Significant increase in EdU incorporation | Dual inhibition of DYRK1A and GSK3β shows a stronger effect than single-target inhibitors.[3][4] | ||
| Harmine | DYRK1A | Human Islets | 10 µM | ~2% | Induces a modest but significant increase in beta-cell proliferation.[3] |
| 5-Iodotubercidin (5-IT) | DYRK1A | Human Islets | Not explicitly stated | Strong induction of proliferation | A potent DYRK1A inhibitor that promotes human beta-cell proliferation.[3][5] |
Table 2: In Vivo Efficacy of DYRK1A Inhibitors
| Compound | Animal Model | Dosage | Key Findings |
| GNF4877 | Diabetic Mice | Oral Dosing | Induces beta-cell proliferation, increases beta-cell mass and insulin (B600854) content, and improves glycemic control.[2][4] |
Signaling Pathways
The primary mechanism by which DYRK1A inhibitors promote beta-cell proliferation involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
DYRK1A-NFAT Signaling Pathway
DYRK1A phosphorylates NFAT transcription factors, leading to their exclusion from the nucleus and subsequent inactivation. By inhibiting DYRK1A, compounds like GNF4877 prevent this phosphorylation, allowing NFAT to translocate to the nucleus and activate gene expression programs that drive cell cycle progression and proliferation.[3] The dual inhibition of GSK3β by GNF4877 is thought to further enhance this pro-proliferative effect.[3][4]
Caption: GNF4877 inhibits DYRK1A, promoting NFAT translocation and beta-cell proliferation.
Experimental Protocols
In Vitro Beta-Cell Proliferation Assay (Human Islets)
-
Islet Culture: Human islets are cultured in suspension for a specified period (e.g., 8 days).
-
Compound Treatment: Islets are treated with the test compound (e.g., GNF4877) or a vehicle control (e.g., DMSO).[4]
-
Proliferation Marker Staining: Following treatment, islets are fixed, embedded, and sectioned. Sections are then stained for insulin to identify beta-cells and a proliferation marker such as Ki67.[4]
-
Quantification: The percentage of Ki67-positive beta-cells is determined by immunofluorescence microscopy and cell counting.[4]
Caption: Workflow for in vitro assessment of beta-cell proliferation in human islets.
In Vivo Beta-Cell Proliferation Study (Diabetic Mouse Model)
-
Induction of Diabetes: Diabetes is induced in mice, for example, through streptozotocin (B1681764) (STZ) treatment.
-
Islet Transplantation: A sub-optimal dose of human islets is transplanted under the kidney capsule of the diabetic, immune-compromised mice (e.g., NSG mice).[4]
-
Compound Administration: Mice receive daily oral doses of the test compound (e.g., GNF4877) or a vehicle control for a defined period (e.g., 9 days).[4]
-
Proliferation Analysis: At the end of the treatment period, the kidney bearing the islet graft is harvested, fixed, and sectioned. Sections are stained for insulin and a proliferation marker like BrdU to quantify beta-cell proliferation within the graft.[4]
-
Glycemic Control Monitoring: Blood glucose levels are monitored throughout the study to assess the functional impact of the treatment.[4]
Caption: Experimental workflow for in vivo evaluation of GNF4877 on human beta-cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Select DYRK1A Inhibitors Enhance Both Proliferation and Differentiation in Human Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
EHT 5372: A Comparative Analysis of Cross-reactivity within the CMGC Kinase Group
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the DYRK1A inhibitor, EHT 5372, against other kinases in the CMGC group, supported by available experimental data.
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a member of the CMGC group of kinases implicated in neurodegenerative diseases such as Alzheimer's.[1] Understanding the selectivity of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases within the CMGC group, based on publicly available data from large-scale kinase screening.
Quantitative Analysis of Kinase Inhibition
This compound was profiled against a comprehensive panel of 339 kinases, and IC50 values were determined for kinases that showed significant inhibition.[2] The following table summarizes the inhibitory activity of this compound against its primary target, DYRK1A, and other members of the CMGC kinase group for which data is available. The CMGC group includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinases (GSKs), casein kinase 2 (CK2), CDC-like kinases (CLKs), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[3][4][5][6][7]
| Kinase Family | Kinase Target | IC50 (nM) |
| DYRK | DYRK1A (Primary Target) | 0.22 |
| DYRK1B | 0.28 | |
| DYRK2 | 10.8 | |
| DYRK3 | 93.2 | |
| CLK | CLK1 | 22.8 |
| CLK2 | 88.8 | |
| CLK4 | 59.0 | |
| GSK | GSK-3α | 7.44 |
| GSK-3β | 221 |
Note: Data for other CMGC kinase families such as CDKs, MAPKs, and CK2 were not available in the public sources reviewed. The full kinome scan was performed by Reaction Biology Corporation, and kinases with less than 50% inhibition at the screening concentration may not have had IC50 values determined or publicly reported.
Experimental Protocols
The cross-reactivity data for this compound was generated using a radiometric kinase assay, a gold standard for quantifying kinase activity.[8][9][10][11][12]
Radiometric Kinase Assay (Reaction Biology HotSpot℠ Assay)
Objective: To measure the inhibitory activity of a compound against a panel of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Recombinant Kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
A reaction mixture containing the specific kinase and its substrate is prepared in the kinase reaction buffer.
-
The test compound (this compound) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 120 minutes).
-
The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter plate. The substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.
-
The filter plate is washed multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a microplate scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Kinase Relationships
To better understand the experimental process and the relationships between the kinases discussed, the following diagrams have been generated.
Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.
Caption: Classification of the CMGC kinase group with highlighted off-targets of this compound.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Group CMGC - WikiKinome [kinase.com]
- 4. CMGC group - proteinkinase.biz [proteinkinase.biz]
- 5. CMGC Kinases in Health and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CMGC Group [compbio.dundee.ac.uk]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of EHT 5372 and INDY as Inhibitors of DYRK1A and DYRK1B
This guide provides a detailed, data-driven comparison of two small molecule inhibitors, EHT 5372 and INDY, focusing on their efficacy and selectivity in inhibiting the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). These kinases are implicated in a range of cellular processes and are therapeutic targets for neurodegenerative diseases and certain cancers.[1][2][3]
Inhibitor Performance: Quantitative Data Overview
The inhibitory potential of this compound and INDY against their primary targets, DYRK1A and DYRK1B, has been quantified through half-maximal inhibitory concentration (IC50) values. A lower IC50 value denotes a higher potency of the inhibitor. This compound demonstrates significantly higher potency, with IC50 values in the sub-nanomolar range, compared to INDY's values in the sub-micromolar range.
Table 1: Inhibitory Activity against DYRK1A and DYRK1B
| Compound | Target | IC50 | Ki (for DYRK1A) |
| This compound | DYRK1A | 0.22 nM | Not Reported |
| DYRK1B | 0.28 nM | Not Reported | |
| INDY | DYRK1A | 0.24 µM (240 nM) | 0.18 µM (180 nM) |
| DYRK1B | 0.23 µM (230 nM) | Not Reported |
Data sourced from references:[4][5][6][7][8][9][10][11][12]
Selectivity Profile
An inhibitor's value is also determined by its selectivity—its ability to inhibit the target kinase without affecting other kinases (off-target effects). This compound has been profiled against a large panel of kinases and shows high selectivity.[9][12] While still potent against other members of the DYRK and CLK families, its primary activity is concentrated on DYRK1A/1B. INDY also exhibits activity against other kinases at higher concentrations.
Table 2: Selectivity Profile Against Other Kinases
| Compound | Off-Target Kinase | IC50 / Activity |
| This compound | DYRK2 | 10.8 nM |
| GSK-3α | 7.44 nM | |
| CLK1 | 22.8 nM | |
| CLK4 | 59.0 nM | |
| CLK2 | 88.8 nM | |
| DYRK3 | 93.2 nM | |
| GSK-3β | 221 nM | |
| INDY | Multiple Kinases | >90% inhibition at 10 µM for DYRK2, DTRK4, CLK1, CLK4, casein kinase 1, and PIM1 |
Data sourced from references:[5][8][11]
Signaling Pathways and Experimental Workflow
DYRK1A is a constitutively active kinase that plays a crucial role in various signaling cascades by phosphorylating key downstream substrates on serine and threonine residues.[1] Its activity influences neurodevelopment, cell cycle progression, and apoptosis.[1][13][14] Both this compound and INDY are ATP-competitive inhibitors, meaning they bind to the ATP pocket of the kinase, preventing the phosphorylation of its substrates.[4][7][10]
The inhibitory effects of compounds like this compound and INDY are typically characterized using in vitro kinase assays. The general workflow for such an assay is designed to measure the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.
Experimental Protocols
General In Vitro Kinase Assay (ELISA-based)
This protocol outlines a common method used to determine the IC50 values of kinase inhibitors.[15][16]
-
Substrate Coating: The wells of a 96-well microplate are coated with a specific DYRK1A substrate (e.g., a synthetic peptide) and incubated overnight at 4°C. The wells are then washed and blocked to prevent non-specific binding.[15]
-
Kinase Reaction Setup: A serial dilution of the inhibitor (this compound or INDY) is prepared in a kinase reaction buffer. The inhibitor dilutions are added to the appropriate wells. A control with vehicle (e.g., DMSO) is included for 0% inhibition, and a control without the enzyme is used for background measurement.[15]
-
Reaction Initiation: Recombinant DYRK1A or DYRK1B enzyme is added to the wells. The kinase reaction is initiated by adding a solution of ATP. The plate is then incubated for a set period (e.g., 30-60 minutes) at 30°C to allow for phosphorylation of the substrate.[15][17]
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated form of the substrate is added and incubated. After another wash, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added.[15][17]
-
Signal Measurement: A substrate for the HRP enzyme (e.g., TMB) is added, which generates a colorimetric signal. A stop solution is added to halt the reaction, and the absorbance is read using a microplate reader.[15]
-
Data Analysis: The background absorbance is subtracted from all readings. The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[15]
Summary and Conclusion
Both this compound and INDY are effective inhibitors of DYRK1A and DYRK1B, functioning through an ATP-competitive mechanism. However, the experimental data reveals a significant difference in their potency.
-
This compound is a highly potent inhibitor with IC50 values in the sub-nanomolar range, making it approximately 1000-fold more potent than INDY.[5][9] Its high potency and well-characterized selectivity profile make it a valuable tool for highly specific investigations of DYRK1A/1B function in cellular and in vivo models.[5][9]
-
INDY is a potent inhibitor with IC50 values in the sub-micromolar range.[4][6][7][8] It has been effectively used to demonstrate the reversal of aberrant tau-phosphorylation and rescue of NFAT signaling in various experimental models.[4][6][10]
For researchers requiring maximal potency and selectivity to minimize potential off-target effects at low concentrations, This compound is the superior choice. INDY remains a well-validated and effective tool compound for studying the biological consequences of DYRK1A/1B inhibition, particularly in studies where sub-micromolar potency is sufficient. The choice between these inhibitors should be guided by the specific requirements of the experimental design, including the desired concentration range and the potential for off-target kinase interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INDY | DYRK Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 9. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. This compound|EHT5372 [dcchemicals.com]
- 13. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DYRK1A - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Confirming EHT 5372 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of EHT 5372, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Direct evidence of a compound binding to its intended target within a cellular environment is a critical step in validating its mechanism of action and advancing its development. This document outlines and compares three widely used techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting of downstream substrates.
This compound: A Potent DYRK1A Inhibitor
This compound is a highly potent and selective inhibitor of the DYRK family of kinases, with a particularly high affinity for DYRK1A.[1][2][3] Its selectivity has been established through in vitro kinase profiling. The primary mechanism of action of this compound is the inhibition of DYRK1A's kinase activity, which in turn modulates the phosphorylation of various downstream substrates involved in cellular processes like cell proliferation and neurodevelopment.[4][5]
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on the specific experimental goals, available resources, and the type of data required (direct vs. indirect evidence of binding). The following table summarizes and compares the key features of the three primary methods for confirming this compound target engagement in living cells.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Targets) |
| Principle | Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged DYRK1A by this compound using Bioluminescence Resonance Energy Transfer (BRET) in live cells. | Quantifies the change in the thermal stability of endogenous DYRK1A upon binding of this compound. Ligand binding typically increases the melting temperature of the target protein. | Measures the change in the phosphorylation status of a known downstream substrate of DYRK1A (e.g., Tau protein at Serine 396) following treatment with this compound. |
| Evidence Type | Direct: Quantifies the binding of the compound to the target protein in real-time in living cells. | Direct: Infers binding from the thermodynamic stabilization of the target protein. | Indirect: Demonstrates functional consequence of target inhibition, implying target engagement. |
| Cellular Context | Live, intact cells. | Live, intact cells or cell lysates. | Live cells, followed by lysis. |
| Throughput | High-throughput compatible (96- and 384-well plates). | Lower to medium throughput, can be adapted for higher throughput formats. | Low to medium throughput. |
| Quantitative Data | Provides cellular IC50/EC50 values, reflecting the potency of target binding. | Provides a thermal shift (ΔTm) and can be used to determine cellular EC50 values in an isothermal dose-response format. | Provides cellular IC50 values for the inhibition of a downstream signaling event. |
| Requirement | Requires genetic modification (expression of NanoLuc®-DYRK1A fusion protein). | No modification of protein or compound needed. Requires a specific antibody for detection. | Requires a specific antibody for the phosphorylated substrate. |
| Known this compound Data | No specific public data found. | No specific public data found. | IC50 = 1.7 µM for reduction of pS396-Tau in cells.[1] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying principles and experimental steps of each method, the following diagrams are provided in the DOT language for Graphviz.
DYRK1A Signaling Pathway and Point of Inhibition by this compound
Caption: DYRK1A signaling pathway and the inhibitory action of this compound.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a generalized procedure for a DYRK1A NanoBRET™ assay and should be optimized for specific cell lines and experimental conditions.
-
Cell Preparation and Transfection:
-
Culture HEK293 cells in a suitable medium until they reach 70-80% confluency.
-
Prepare a transfection mixture containing the NanoLuc®-DYRK1A fusion vector and a transfection reagent according to the manufacturer's instructions.
-
Transfect the cells and incubate for 24-48 hours to allow for expression of the fusion protein.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ tracer (e.g., Tracer K-10 for DYRK1A) to the cells at a predetermined optimal concentration.
-
Immediately add the serially diluted this compound or vehicle control to the wells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Read the plate within 10 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes an isothermal dose-response (ITDR) CETSA to determine the cellular EC50 of this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one with endogenous DYRK1A expression) to 80-90% confluency.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells by scraping and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each concentration into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., the Tagg50 of DYRK1A) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blotting using a primary antibody specific for DYRK1A. A loading control (e.g., GAPDH) should also be probed.
-
Quantify the band intensities for DYRK1A and the loading control.
-
Plot the normalized DYRK1A signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular EC50.
-
Western Blot for Downstream Target (Phospho-Tau)
This protocol outlines the steps to measure the effect of this compound on the phosphorylation of a downstream DYRK1A substrate, Tau.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., neuronal cells or cells overexpressing Tau) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau at Serine 396 (pS396-Tau) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Tau or a housekeeping protein like β-actin.
-
Quantify the band intensities of pS396-Tau and the loading control.
-
Plot the normalized pS396-Tau signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50. As previously mentioned, the reported IC50 for this compound in reducing pS396-Tau levels is 1.7 µM.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EHT 5372 and EGCG on Tau Pathology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of EHT 5372 and (-)-epigallocatechin-3-gallate (EGCG) in the context of Tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.
Tau pathology is characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles (NFTs) and neuronal death. Both this compound and EGCG have emerged as promising therapeutic candidates targeting different aspects of this pathological cascade. This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key kinase implicated in Tau hyperphosphorylation. In contrast, EGCG, a natural polyphenol found in green tea, has been shown to directly inhibit Tau aggregation and promote the disassembly of existing Tau fibrils.
Quantitative Comparison of this compound and EGCG
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and EGCG on Tau pathology.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | DYRK1A Kinase | In vitro kinase assay | 0.22 nM | [1] |
| EGCG | Tau Aggregation | Thioflavin T aggregation assay | 64.2 µM | [2] |
Table 1: Comparative IC50 Values. This table highlights the primary targets and half-maximal inhibitory concentrations (IC50) for this compound and EGCG. This compound demonstrates high potency in inhibiting its direct target, the DYRK1A kinase, while EGCG shows micromolar efficacy in preventing the aggregation of the Tau protein.
| Compound | Tau Phosphorylation Site | Experimental System | Observed Effect | Reference |
| This compound | Ser396 | In vitro DYRK1A kinase assay | Potent, dose-dependent inhibition | [3] |
| EGCG | Ser396 | In vitro DYRK1A kinase assay | Inhibition observed at higher concentrations | [3] |
Table 2: Comparative Efficacy on Tau Phosphorylation at Serine 396. This table presents a direct comparison of the two compounds in inhibiting Tau phosphorylation at a specific residue. In a head-to-head in vitro kinase assay, this compound demonstrated more potent inhibition of DYRK1A-mediated Tau phosphorylation at Ser396 compared to EGCG.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro DYRK1A Kinase Assay (for this compound)
This protocol is adapted from studies evaluating DYRK1A inhibitors.[1]
Objective: To determine the in vitro potency of a compound (e.g., this compound) in inhibiting the kinase activity of DYRK1A on a Tau substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
Recombinant human Tau protein (full-length or a specific fragment)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (this compound, EGCG) dissolved in DMSO
-
Phospho-specific antibody against the Tau phosphorylation site of interest (e.g., pS396)
-
Total Tau antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Tau protein, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding recombinant DYRK1A enzyme and ATP to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary phospho-specific Tau antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Strip the membrane and re-probe with a total Tau antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry to determine the extent of phosphorylation inhibition at each compound concentration and calculate the IC50 value.
Thioflavin T (ThT) Tau Aggregation Assay (for EGCG)
This protocol is based on established methods for monitoring Tau aggregation.[2][4]
Objective: To assess the ability of a compound (e.g., EGCG) to inhibit the aggregation of Tau protein in vitro.
Materials:
-
Recombinant human Tau protein (full-length or aggregation-prone fragments like K18ΔK280)
-
Aggregation-inducing agent (e.g., heparin)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compound (EGCG) dissolved in a suitable solvent
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, Tau protein, and the test compound at various concentrations.
-
Add the aggregation-inducing agent (e.g., heparin) to each well to initiate aggregation.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals over a period of several hours to days.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the curves to determine the lag phase, elongation rate, and final plateau of aggregation for each condition.
-
Calculate the percentage of inhibition at different compound concentrations and determine the IC50 value.
Tau Fibril Disaggregation Assay (for EGCG)
This protocol is designed to evaluate the ability of a compound to disassemble pre-formed Tau fibrils.[2]
Objective: To determine if a compound (e.g., EGCG) can disaggregate existing Tau fibrils.
Materials:
-
Pre-formed recombinant Tau fibrils
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compound (EGCG)
-
Thioflavin T (ThT)
-
Transmission Electron Microscope (TEM) and associated supplies (grids, stains)
Procedure:
-
Incubate the pre-formed Tau fibrils with the test compound at various concentrations at 37°C for different time points (e.g., 1, 3, 6, 24 hours).
-
At each time point, take an aliquot of the reaction mixture for analysis.
-
ThT Fluorescence Measurement: Dilute the aliquot into a solution containing ThT and measure the fluorescence as described in the aggregation assay. A decrease in fluorescence indicates fibril disaggregation.
-
Transmission Electron Microscopy (TEM): Apply a small volume of the reaction mixture to a TEM grid, negatively stain (e.g., with uranyl acetate), and visualize the morphology of the Tau species. A reduction in the number and length of fibrils and the appearance of smaller, amorphous aggregates confirms disaggregation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGCG impedes human Tau aggregation and interacts with Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypergravity and ERK Inhibition Combined Synergistically Reduce Pathological Tau Phosphorylation in a Neurodegenerative Cell Model [mdpi.com]
Evaluating the Specificity of the DYRK1A Inhibitor EHT 5372 Through Kinome Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective inhibition of target kinases is a critical factor in the development of effective and safe therapeutics. EHT 5372, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's. This guide provides a comprehensive comparison of the kinome-wide specificity of this compound with other known DYRK1A inhibitors, supported by experimental data and detailed methodologies.
Introduction to Kinase Inhibitor Specificity and this compound
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. However, the high degree of structural similarity among kinase active sites presents a significant challenge in developing selective inhibitors. Off-target effects can lead to reduced efficacy and increased toxicity. Therefore, comprehensive profiling of a kinase inhibitor's activity across the entire kinome is an essential step in its preclinical evaluation.
This compound is a small molecule inhibitor that has demonstrated high potency against DYRK1A, a kinase implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau and the processing of Amyloid Precursor Protein (APP)[1][2]. This guide evaluates the specificity of this compound by comparing its kinome profile with those of other DYRK1A inhibitors: EHT 1610, Harmine, INDY, and Leucettine L41.
Comparative Kinome Profiling of DYRK1A Inhibitors
The following tables summarize the inhibitory activity (IC50 values in nM) of this compound and comparator compounds against their primary target, DYRK1A, and a selection of off-target kinases. Lower IC50 values indicate higher potency. Data has been compiled from various sources and methodologies, as noted.
Table 1: Potency of Selected Inhibitors Against Primary Target DYRK1A
| Compound | DYRK1A IC50 (nM) |
| This compound | 0.22[3] |
| EHT 1610 | 0.36[4] |
| Harmine | 80 |
| INDY | 240 |
| Leucettine L41 | 20 |
Table 2: Off-Target Activity of this compound and Comparator Compounds (IC50 in nM)
| Kinase | This compound | EHT 1610 | Harmine | INDY | Leucettine L41 |
| DYRK1B | 0.28[3] | 0.59[4] | - | 230 | - |
| DYRK2 | 10.8[3] | - | 900 | - | - |
| DYRK3 | 93.2[3] | - | 800 | - | - |
| CLK1 | 22.8[3] | - | - | - | 15 |
| CLK2 | 88.8[3] | - | - | - | - |
| CLK4 | 59.0[3] | - | - | - | - |
| GSK-3α | 7.44[3] | - | - | - | 30 |
| GSK-3β | 221[3] | - | - | - | 30 |
| CDK5/p25 | >10,000 | - | - | - | - |
| PIM1 | >10,000 | - | - | - | - |
| Haspin | >10,000 | - | - | - | - |
Data for comparator compounds is sourced from various publications and vendor websites and may have been generated using different assay platforms, leading to potential variability.
Based on the available data, this compound demonstrates exceptional potency for DYRK1A and high selectivity against a broad range of kinases. A kinome activity map from a study profiling this compound against 339 kinases showed minimal off-target interactions at a concentration of 250 nM (1000-fold its DYRK1A IC50)[5].
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and standardized experimental methodologies. Two of the most common and reliable methods are radiometric kinase activity assays and competition binding assays.
Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™ Assay)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and a buffer solution with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction with no inhibitor (vehicle, typically DMSO) is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that specifically binds the substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., DiscoverX KINOMEscan™)
This high-throughput method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Protocol:
-
Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity. The results are often reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the DYRK1A signaling pathway, a typical kinome profiling workflow, and the logical framework for evaluating inhibitor specificity.
Caption: DYRK1A's role in Alzheimer's disease pathology.
Caption: A generalized workflow for kinome profiling.
Caption: Logical flow for assessing inhibitor specificity.
Conclusion
The comprehensive evaluation of this compound's kinome profile reveals it to be a highly potent and selective inhibitor of DYRK1A. When compared to other known DYRK1A inhibitors such as Harmine, INDY, and Leucettine L41, this compound exhibits a superior specificity profile with minimal off-target activity against a wide range of kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it is likely to minimize off-target related side effects and provide a clearer understanding of its mechanism of action in vivo. The data presented in this guide, compiled from various robust experimental methodologies, strongly supports the continued investigation of this compound as a promising therapeutic agent for Alzheimer's disease and other DYRK1A-associated pathologies. Researchers are encouraged to consider the detailed protocols and comparative data herein when designing future studies.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Safety Operating Guide
Navigating the Disposal of EHT 5372: A Guide to Safe and Compliant Practices
For researchers and scientists working with the novel DYRK1A inhibitor EHT 5372, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of chemical waste provide a clear and actionable framework. This guide offers essential, step-by-step information to manage the disposal of this compound safely and in accordance with general laboratory chemical waste procedures.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data on Chemical Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal. This compound, as a solid organic compound, and any solutions thereof, should be categorized and collected based on their chemical properties. The following table provides a general guideline for the segregation of waste generated during research involving this compound.
| Waste Stream | Hazard Classification (Assumed) | Container Type | Disposal Notes |
| Unused/Expired Solid this compound | Solid Chemical Waste | Labeled, sealed waste container | Collect in a dedicated, clearly labeled container for solid chemical waste. Do not mix with other solid wastes unless compatibility is confirmed. |
| Solutions of this compound in Organic Solvents (e.g., DMSO) | Flammable Liquid Waste | Labeled, sealed solvent can | Collect in a designated container for flammable organic solvents. Ensure the container is compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | Solid Chemical Waste | Labeled, sealed waste bag/bin | All disposable materials that have come into direct contact with this compound should be collected as solid chemical waste. |
| Aqueous solutions containing this compound | Aqueous Chemical Waste | Labeled, sealed container | Collect in a dedicated container for aqueous waste. Do not dispose of down the drain. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound from a research laboratory setting.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound.
-
Segregate the waste according to the categories outlined in the table above (solid, organic solvent, aqueous, and contaminated labware).
-
-
Waste Collection and Labeling :
-
Use appropriate, leak-proof, and clearly labeled waste containers for each waste stream.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), the solvent or matrix, and the approximate concentration and quantity.
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions.
-
-
Arrange for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
It is crucial for all laboratory personnel to be trained on these general chemical waste disposal procedures and to consult with their institution's EHS department for specific guidance and requirements. Adherence to these protocols will ensure the safety of laboratory staff and the protection of the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
